Indotecan Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 743400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1228035-68-4 |
|---|---|
Molecular Formula |
C26H27ClN2O7 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride |
InChI |
InChI=1S/C26H26N2O7.ClH/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24;/h10-13H,3-9,14H2,1-2H3;1H |
InChI Key |
XOLMUSQONFNQQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC.Cl |
Other CAS No. |
1228035-68-4 |
Synonyms |
NSC 743400 NSC-743400 NSC743400 |
Origin of Product |
United States |
Foundational & Exploratory
Indotecan (LMP400): A Technical Guide to a Novel Topoisomerase I Inhibitor
Abstract
Indotecan (LMP400) is a potent, synthetic, non-camptothecin topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline chemical class.[1][2][3] Developed to overcome the limitations of camptothecin-based therapies, such as chemical instability and drug resistance, Indotecan is currently under clinical investigation for the treatment of various solid tumors and lymphomas.[1][3] Its primary mechanism of action involves the stabilization of the Top1-DNA cleavage complex, which leads to the generation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in DNA damage repair pathways.[1][4] This technical guide provides a comprehensive overview of Indotecan LMP400, including its mechanism of action, primary molecular target, quantitative efficacy data, and detailed experimental methodologies from key preclinical and clinical studies.
Introduction to Indotecan (LMP400)
Indotecan (LMP400), also known as NSC-724998, is a novel indenoisoquinoline derivative that has demonstrated significant antitumor activity in preclinical models.[5] Unlike the camptothecin class of Top1 inhibitors, which possess a chemically unstable lactone ring, indenoisoquinolines like Indotecan offer greater chemical stability and are not substrates for common drug efflux pumps like ABCG2, a known mechanism of camptothecin resistance.[3][6] Clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of Indotecan in patients with advanced solid tumors.[3][7]
Primary Target and Mechanism of Action
The primary molecular target of Indotecan LMP400 is Topoisomerase I (Top1) , a nuclear enzyme essential for relieving torsional stress in DNA during replication, transcription, and recombination.[1][4] Top1 functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[4]
Indotecan exerts its cytotoxic effects by intercalating into the DNA at the site of the Top1-mediated cleavage and trapping the Top1 cleavage complex (Top1cc) .[4] This stabilization of the Top1cc prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1] When a replication fork collides with a trapped Top1cc, the single-strand break is converted into a lethal DNA double-strand break (DSB).[4][6] The accumulation of these DSBs triggers a DNA damage response (DDR), ultimately leading to cell cycle arrest and apoptosis.[4]
The cellular response to Indotecan-induced DNA damage involves a complex signaling cascade. The presence of DSBs leads to the phosphorylation of the histone variant H2AX to form γH2AX, a sensitive marker of DNA double-strand breaks.[4][5] This is followed by the activation of downstream DNA repair and cell cycle checkpoint proteins.
Quantitative Data
The cytotoxic and inhibitory activities of Indotecan LMP400 have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 | Murine Leukemia | 300 | [2][8] |
| HCT116 | Colon Carcinoma | 1200 | [2][8] |
| MCF-7 | Breast Carcinoma | 560 | [2][8] |
| U251 | Glioblastoma | 8 - 15 (PTEN-deficient) | [8] |
| GSC923 | Glioblastoma Stem-like | 8 - 15 (PTEN-deficient) | [8] |
| GSC827 | Glioblastoma Stem-like | 8 - 15 (PTEN-deficient) | [8] |
| LN18 | Glioblastoma | 18 - 57 (PTEN-expressing) | [8] |
| SNB-75 | Glioblastoma | 18 - 57 (PTEN-expressing) | [8] |
Experimental Protocols
This section provides a summary of the key experimental methodologies used to characterize the activity of Indotecan LMP400.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration of Indotecan LMP400 required to inhibit the growth of cancer cells.
-
Methodology Summary:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Indotecan LMP400 for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, or the MTT assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability compared to untreated controls.[8]
-
Topoisomerase I DNA Cleavage Assay
-
Objective: To directly assess the ability of Indotecan LMP400 to stabilize the Top1-DNA cleavage complex.
-
Methodology Summary:
-
DNA Substrate: A supercoiled plasmid DNA is used as the substrate.
-
Enzyme Reaction: The DNA is incubated with purified human Top1 in the presence or absence of Indotecan LMP400.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Top1 relaxes supercoiled DNA into a relaxed form. In the presence of an inhibitor like Indotecan, the enzyme is trapped on the DNA, preventing re-ligation and leading to the accumulation of nicked, open-circular DNA.[2]
-
Immunofluorescence Staining for γH2AX
-
Objective: To visualize and quantify the formation of DNA double-strand breaks in cells treated with Indotecan LMP400.
-
Methodology Summary:
-
Cell Treatment: Cells are grown on coverslips and treated with Indotecan LMP400.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent to allow antibody entry.
-
Antibody Staining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Imaging: The cells are visualized using fluorescence microscopy, and the number of γH2AX foci per nucleus is quantified as a measure of DNA damage.[5][8]
-
Signaling Pathways
The cytotoxic activity of Indotecan LMP400 is intrinsically linked to the cellular DNA Damage Response (DDR) pathway. Upon the formation of DSBs, the cell activates a complex network of proteins to signal the damage, arrest the cell cycle, and initiate DNA repair or, if the damage is too severe, apoptosis.
Key players in the DDR pathway activated by Indotecan include:
-
γH2AX: As previously mentioned, the phosphorylation of H2AX is one of the earliest events in the DDR.[4]
-
ATM/ATR: These are master kinases that are activated by DNA damage and phosphorylate a host of downstream targets.
-
Checkpoint Kinases (Chk1/Chk2): These kinases are activated by ATM/ATR and are crucial for enforcing cell cycle arrest.
-
KAP1: KRAB-associated protein 1 is a downstream target whose phosphorylation is indicative of DDR activation.[4]
The efficacy of Indotecan is enhanced in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, provides a strong rationale for the clinical development of Indotecan in specific patient populations.
Conclusion
Indotecan LMP400 is a promising novel Topoisomerase I inhibitor with a distinct chemical structure and mechanism of action compared to traditional camptothecins. Its ability to potently induce DNA damage and cell death, particularly in tumors with defects in DNA repair, underscores its potential as a valuable therapeutic agent in oncology. Further research and clinical trials will continue to delineate the full therapeutic scope of this innovative anticancer compound.
References
- 1. LMP400 (Indotecan) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Indenoisoquinoline Derivatives in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indenoisoquinoline derivatives represent a promising class of synthetic anticancer agents that have garnered significant attention in oncological research. Developed as non-camptothecin inhibitors of topoisomerase I (TOP1), these compounds have demonstrated potent antitumor activity in preclinical and clinical studies.[1][2] Their unique chemical structure offers several advantages over the natural product-derived camptothecins, including enhanced chemical stability, reduced susceptibility to multidrug resistance mechanisms, and a distinct pattern of TOP1-mediated DNA cleavage.[1][2] This technical guide provides an in-depth overview of indenoisoquinoline derivatives, focusing on their mechanism of action, quantitative efficacy data, detailed experimental protocols, and the cellular signaling pathways they modulate.
Three of the most extensively studied clinical candidates are LMP400 (Indotecan), LMP776 (Indimitecan), and LMP744.[3] These compounds have advanced to Phase I clinical trials, underscoring their potential as next-generation cancer therapeutics.[4][5]
Mechanism of Action
The primary molecular target of indenoisoquinoline derivatives is the nuclear enzyme DNA topoisomerase I (TOP1).[2] TOP1 plays a crucial role in DNA metabolism by relieving torsional stress during replication and transcription through the creation of transient single-strand breaks in the DNA backbone. The catalytic cycle of TOP1 involves the formation of a covalent intermediate known as the TOP1 cleavage complex (TOP1cc), where the enzyme is linked to the 3'-end of the broken DNA strand.
Indenoisoquinoline derivatives exert their cytotoxic effects by acting as interfacial inhibitors of the TOP1-DNA complex.[6] They intercalate into the DNA at the site of the single-strand break and stabilize the TOP1cc, preventing the religation of the DNA strand.[6][7] This trapping of the TOP1cc leads to the accumulation of persistent DNA lesions. When an advancing replication fork collides with a trapped TOP1cc, the transient single-strand break is converted into a highly cytotoxic DNA double-strand break (DSB).[7] The accumulation of these DSBs triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis.[7]
The stabilization of TOP1cc by indenoisoquinolines is more persistent compared to that induced by camptothecins, which may contribute to their enhanced antitumor activity.[1][2] Furthermore, some indenoisoquinoline derivatives have shown activity against camptothecin-resistant cell lines, suggesting they may overcome certain mechanisms of drug resistance.
Quantitative Efficacy Data
The cytotoxic and antiproliferative activities of various indenoisoquinoline derivatives have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying their potency. Below are tables summarizing the in vitro efficacy of selected indenoisoquinoline derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| WN191 | MCF-7 | Breast Adenocarcinoma | 0.58 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.12 | [8] | |
| HeLa | Cervical Cancer | 0.80 | [8] | |
| HT-29 | Colorectal Cancer | 0.53 | [8] | |
| DU-145 | Prostate Cancer | 1.09 | [8] | |
| WN198 | MCF-7 | Breast Adenocarcinoma | 0.89 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 | [8] | |
| HeLa | Cervical Cancer | 0.72 | [8] | |
| HT-29 | Colorectal Cancer | 1.06 | [8] | |
| DU-145 | Prostate Cancer | 1.04 | [8] | |
| WN197 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.144 | [9] |
| HeLa | Cervical Cancer | 0.22 | [9] | |
| HT-29 | Colorectal Cancer | 0.358 | [9] | |
| MCF-10A | Non-tumorigenic Breast Epithelial | 1.080 | [9] | |
| Compound 13k | KB | Oral Cancer | 0.23 | [10] |
| A549 | Lung Cancer | 0.27 | [10] | |
| HepG2 | Liver Cancer | 0.25 | [10] |
| Compound | NCI-60 Mean Graph Midpoint (MGM) GI50 (µM) | Reference |
| LMP744 | 15.5 | [11] |
Experimental Protocols
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is fundamental for identifying and characterizing TOP1 inhibitors by their ability to stabilize the TOP1cc.
Principle: The assay utilizes a 3'-radiolabeled DNA substrate. In the presence of TOP1, the enzyme introduces single-strand breaks. TOP1 inhibitors trap the covalent TOP1-DNA complex. Denaturing polyacrylamide gel electrophoresis (PAGE) is then used to separate the cleaved DNA fragments from the full-length substrate. The intensity of the cleavage bands corresponds to the inhibitor's potency in stabilizing the TOP1cc.[6]
Detailed Methodology:
-
DNA Substrate Preparation: A DNA fragment (e.g., a specific oligonucleotide or a linearized plasmid) is uniquely radiolabeled at the 3'-end, typically using [α-³²P]dATP and terminal deoxynucleotidyl transferase. The labeled DNA is purified to remove unincorporated nucleotides.[6]
-
Reaction Mixture: The reaction is set up in a buffer containing Tris-HCl, KCl, MgCl₂, and EDTA. The radiolabeled DNA substrate and purified human TOP1 enzyme are added to the reaction mixture.[12]
-
Inhibitor Addition: The indenoisoquinoline derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor and a positive control with a known TOP1 inhibitor (e.g., camptothecin) are included.[12]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of TOP1cc.[12]
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K. The SDS denatures the TOP1 enzyme, and proteinase K digests the protein, leaving the covalently attached DNA with a peptide remnant.
-
Electrophoresis: The samples are loaded onto a denaturing polyacrylamide gel containing urea. Electrophoresis is performed to separate the DNA fragments based on size.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. The appearance of smaller DNA fragments (cleavage products) indicates the stabilization of TOP1cc by the indenoisoquinoline derivative.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cells by measuring cell metabolic activity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The indenoisoquinoline derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with the compounds for a specific duration (e.g., 72 hours). Control wells with vehicle (DMSO) and untreated cells are included.[10]
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[13]
γH2AX Immunofluorescence Assay
This assay is a sensitive method for detecting DNA double-strand breaks, a key downstream event following TOP1 inhibition.
Principle: Histone H2AX is a variant of the H2A histone family. Upon the formation of a DNA double-strand break, H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This phosphorylated form can be specifically detected using an antibody, allowing for the visualization and quantification of DNA damage.[14][15]
Detailed Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with the indenoisoquinoline derivative for the desired time.
-
Fixation and Permeabilization: The cells are fixed with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to the nucleus.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye like DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope. The number of γH2AX foci (distinct fluorescent spots within the nucleus) per cell is quantified using image analysis software. An increase in the number of γH2AX foci indicates an increase in DNA double-strand breaks.[14][15]
In Vivo Xenograft Studies
These studies are crucial for evaluating the antitumor efficacy of indenoisoquinoline derivatives in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the indenoisoquinoline derivative, and the effect on tumor growth is monitored over time.
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[16]
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice. For patient-derived xenografts (PDX), tumor fragments are implanted.[17]
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: The indenoisoquinoline derivative is administered to the treatment group via a clinically relevant route (e.g., intravenously or intraperitoneally) according to a specific dosing schedule. The control group receives the vehicle.[18]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.[11]
Signaling Pathways and Experimental Workflows
The cellular response to indenoisoquinoline-induced DNA damage involves a complex network of signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways and experimental workflows.
Caption: Cellular response to indenoisoquinoline derivatives.
Caption: Preclinical development workflow for indenoisoquinolines.
Conclusion
Indenoisoquinoline derivatives have emerged as a compelling class of anticancer agents with a well-defined mechanism of action targeting TOP1. Their improved pharmacological properties over existing TOP1 inhibitors, coupled with their potent and selective cytotoxicity against various cancer cell lines, highlight their therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery. Further investigation into the clinical efficacy and safety of lead compounds like LMP400, LMP776, and LMP744 will be crucial in determining their future role in cancer therapy. The continued exploration of structure-activity relationships and novel derivatives may lead to the development of even more effective and targeted indenoisoquinoline-based treatments.
References
- 1. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 14. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a validated immunofluorescence assay for γH2AX as a pharmacodynamic marker of topoisomerase I inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Indotecan Hydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indotecan hydrochloride (LMP400, NSC 743400) is a novel, semi-synthetic indenoisoquinoline derivative that has emerged as a promising anti-cancer agent. It belongs to a class of non-camptothecin topoisomerase I (Top1) inhibitors designed to overcome the limitations of traditional camptothecins, such as chemical instability and drug resistance.[1][2] This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Discovery and Development Timeline
The development of this compound has been a multi-step process, from its initial discovery as a potent Top1 inhibitor to its evaluation in clinical trials.
-
Discovery (Pre-2010): Indotecan was identified as a potent non-camptothecin inhibitor of Topoisomerase I.[2][3] The indenoisoquinoline scaffold was developed to offer improved chemical stability compared to the lactone ring of camptothecins.[4]
-
Preclinical Development: Extensive preclinical studies were conducted to characterize the activity of Indotecan. These studies demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, including those resistant to camptothecins.[2][5] The National Cancer Institute (NCI) conducted screening of over 400 indenoisoquinolines, from which Indotecan was selected for further development based on its superior ability to inhibit Top1 in camptothecin-refractory cell lines and to induce a distinct pattern of DNA breaks.[2]
-
Phase I Clinical Trials (Initiated circa 2010): The first-in-human Phase I clinical trial for Indotecan (LMP400), identified as NCT01051635, was initiated to evaluate its safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics in patients with advanced solid tumors.[2][6] The trial explored different dosing schedules, including a daily regimen for 5 days and a weekly regimen.[1][7][8]
-
Orphan Drug Designation (2023): In October 2023, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to Indotecan (LMP400) for the treatment of malignant glioma.[9]
Mechanism of Action
Indotecan exerts its cytotoxic effects by targeting Topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[2][3]
-
Topoisomerase I Inhibition: Indotecan stabilizes the covalent intermediate complex formed between Top1 and DNA, known as the cleavage complex.[2] By binding to this complex, Indotecan prevents the re-ligation of the single-strand DNA break created by the enzyme.[3]
-
DNA Damage Induction: The persistence of these stabilized cleavage complexes leads to the formation of DNA double-strand breaks when the replication fork collides with them.[10]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers a DNA damage response (DDR), leading to the phosphorylation of the histone variant H2AX (to form γH2AX), a sensitive marker of DNA double-strand breaks.[7][9] This, in turn, activates cell cycle checkpoints, primarily at the G2/M phase, and ultimately induces apoptosis in cancer cells.
Data Presentation
Preclinical Cytotoxicity Data
The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values of Indotecan (LMP400) against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| P388 | Leukemia | 300[5][11] |
| HCT116 | Colon Cancer | 1200[5][11] |
| MCF-7 | Breast Cancer | 560[5][11] |
| DU-145 | Prostate Cancer | 155[5] |
NCI-60 Screening Data
Indotecan (NSC 724998) has been evaluated in the National Cancer Institute's 60 human tumor cell line screen. The activity of Indotecan was found to correlate with Top1 expression levels in the NCI-60 panel.[12] Detailed screening data is publicly available through the NCI's Developmental Therapeutics Program website.[13][14][15]
Phase I Clinical Trial Data (NCT01051635)
The Phase I trial established key clinical parameters for two different dosing schedules.[1][7][8]
| Parameter | Daily Regimen (5 consecutive days) | Weekly Regimen |
| Maximum Tolerated Dose (MTD) | 60 mg/m²/day[1][7][8] | 90 mg/m²[1][7][8] |
| Principal Toxicity | Myelosuppression[1][7][8] | Myelosuppression[1][7][8] |
| Pharmacokinetics | Prolonged terminal half-life and tissue accumulation compared to topotecan.[1][7] | Prolonged terminal half-life and tissue accumulation compared to topotecan.[1][7] |
Experimental Protocols
Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.[16][17]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase I
-
10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 50% glycerol)
-
This compound solution at various concentrations
-
Stop solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K
-
Agarose gel
-
Gel loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain supercoiled plasmid DNA (e.g., 250 ng), 1x Top1 reaction buffer, and the desired concentration of this compound.
-
Add purified human Topoisomerase I to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution followed by Proteinase K.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
Add gel loading dye to each sample.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of nicked (linear) DNA in the presence of Indotecan indicates stabilization of the Top1-DNA cleavage complex.[18]
γH2AX Immunofluorescence Assay
This assay quantifies the formation of DNA double-strand breaks in cells treated with this compound by detecting the phosphorylated form of histone H2AX.[1][10][19]
Materials:
-
Cancer cell lines cultured on coverslips or in chamber slides
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of nuclear foci indicates an increase in DNA double-strand breaks.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the Topoisomerase I DNA cleavage assay.
Caption: Workflow for the γH2AX immunofluorescence assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical and pharmacologic evaluation of two dosing schedules of indotecan (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 12. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. inspiralis.com [inspiralis.com]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Indotecan Hydrochloride: An In-depth Technical Review for Solid Tumor Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indotecan hydrochloride (also known as LMP400 and NSC 743400) is a novel, synthetic indenoisoquinoline that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models. As a potent topoisomerase I (TOP1) inhibitor, Indotecan offers a distinct mechanism of action compared to the established camptothecin class of drugs, notably by forming more stable TOP1-DNA cleavage complexes and overcoming certain mechanisms of drug resistance. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its efficacy in solid tumors, detailed experimental protocols, and relevant pharmacokinetic data to support its continued investigation and development.
Mechanism of Action
Indotecan exerts its cytotoxic effects by inhibiting topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription. Unlike camptothecin derivatives, Indotecan, as a non-camptothecin inhibitor, binds to the TOP1-DNA complex, trapping it in a stable cleavage state.[1][2] This leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks upon collision with the replication fork, ultimately inducing apoptosis and cell death.[1] A key advantage of the indenoisoquinoline class is its ability to circumvent efflux by the ABCG2 transporter, a common mechanism of resistance to camptothecins.[2]
References
- 1. Antitumor activity of indenoisoquinoline inhibitors of topoisomerase 1 (TOP1) via apoptosis and autophagocytosis pathways in animal models. - ASCO [asco.org]
- 2. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Indotecan (LMP400): A Technical Guide for Visceral Leishmaniasis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Indotecan (LMP400), a novel indenoisoquinoline compound, for research in visceral leishmaniasis (VL). This document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols and visualizations to support further investigation into its therapeutic potential.
Core Concepts: Indotecan (LMP400) for Visceral Leishmaniasis
Visceral leishmaniasis, a severe neglected tropical disease caused by protozoan parasites of the Leishmania genus, necessitates the development of new, effective, and less toxic therapeutics. Indotecan (LMP400) has emerged as a promising candidate. It is a non-camptothecin topoisomerase I (Top1) inhibitor that has demonstrated significant activity against Leishmania infantum, the causative agent of VL in the Mediterranean Basin and other regions.[1][2] Unlike current treatments that can have severe side effects and emerging resistance, Indotecan targets a unique feature of the parasite's cellular machinery.
The DNA topoisomerase IB (TopIB) in Leishmania is a heterodimeric protein, structurally distinct from the monomeric human TopIB.[1][2] This structural difference provides a therapeutic window for selective targeting of the parasite's enzyme. Indotecan acts as a TopIB poison, stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to DNA damage and parasite death.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Indotecan (LMP400) in the context of visceral leishmaniasis.
Table 1: In Vitro and Ex Vivo Efficacy of Indotecan (LMP400)
| Assay Type | Parasite Stage | Vehicle/Cell Type | IC50 (μM) | Reference |
| Proliferation Assay | L. infantum promastigotes | - | 0.10 | [3] |
| Proliferation Assay | Ex vivo infected splenocytes | - | 0.10 | [3] |
| Cytotoxicity Assay | Uninfected splenocytes | - | 57.16 | [3] |
Table 2: In Vivo Efficacy of Indotecan (LMP400) in a Murine Model of Visceral Leishmaniasis
| Animal Model | Parasite Strain | Treatment Dose & Regimen | Organ | Parasite Burden Reduction (%) | Reference |
| BALB/c mice | L. infantum | 2.5 mg/kg/day, intraperitoneally, every other day for 15 days | Spleen | >80% | [1][2] |
| BALB/c mice | L. infantum | 2.5 mg/kg/day, intraperitoneally, every other day for 15 days | Liver | >80% | [1][2] |
Table 3: Preclinical Pharmacokinetics of Indotecan (LMP400)
| Species | Dosing Schedule | Cmax | t1/2 | Reference |
| Rat (Male) | 12 mg/m² IV | - | 2.1 - 3.6 h | [4] |
| Rat (Female) | 12 mg/m² IV | - | 4.2 - 4.6 h | [4] |
| Dog | 10-100 mg/m² IV | - | 5.9 - 14 h | [4] |
| Human (Advanced Solid Tumors) | 60 mg/m²/day (daily for 5 days) | - | 2 - 3 days | [5] |
| Human (Advanced Solid Tumors) | 90 mg/m² (weekly) | - | 2 - 3 days | [5] |
Signaling Pathway and Mechanism of Action
Indotecan's primary mechanism of action is the inhibition of Leishmania DNA topoisomerase IB. The following diagram illustrates the proposed signaling pathway leading to parasite death.
Caption: Indotecan (LMP400) stabilizes the Leishmania Topoisomerase IB-DNA complex, leading to DNA damage and apoptotic cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Indotecan for visceral leishmaniasis.
In Vitro Amastigote Susceptibility Assay
This protocol is adapted from methodologies used to assess the efficacy of anti-leishmanial compounds against intracellular amastigotes.
Caption: Workflow for determining the in vitro efficacy of Indotecan (LMP400) against intracellular Leishmania amastigotes.
Methodology:
-
Macrophage Culture: Plate murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774) in 24-well plates with coverslips and culture overnight to allow adherence.
-
Parasite Culture: Culture Leishmania infantum promastigotes in appropriate media until they reach the stationary phase.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubation and Washing: Incubate for 4-6 hours to allow phagocytosis. After incubation, wash the cells with sterile PBS to remove non-internalized promastigotes.
-
Drug Treatment: Add fresh culture medium containing serial dilutions of Indotecan (LMP400) to the infected macrophages. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated, infected cells for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Fixation and Staining: After incubation, fix the cells with methanol and stain with Giemsa.
-
Quantification: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per coverslip under a light microscope.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50), the concentration of Indotecan that reduces the parasite burden by 50% compared to the vehicle control.
In Vivo Murine Model of Visceral Leishmaniasis
This protocol describes a common in vivo model to assess the efficacy of drug candidates against visceral leishmaniasis.
Caption: Workflow for evaluating the in vivo efficacy of Indotecan (LMP400) in a BALB/c mouse model of visceral leishmaniasis.
Methodology:
-
Animal Model: Use susceptible BALB/c mice (female, 6-8 weeks old).
-
Parasite Inoculum: Infect mice intravenously via the tail vein with 1 x 10^7 Leishmania infantum metacyclic promastigotes.
-
Establishment of Infection: Allow the infection to become established for 15 days post-inoculation.
-
Treatment Groups: Divide the mice into treatment and control groups.
-
Drug Administration: Administer Indotecan (LMP400) intraperitoneally at a dose of 2.5 mg/kg body weight. A common regimen is treatment every other day for a total of 15 days.[1][2] The control group should receive the vehicle (e.g., a solution of DMSO in saline).
-
Euthanasia and Organ Harvest: Euthanize the mice 5 days after the final treatment. Aseptically remove the spleen and liver.
-
Parasite Burden Determination:
-
Leishman-Donovan Units (LDU): Weigh the organs and prepare tissue imprints on glass slides. Stain with Giemsa and calculate LDU as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
-
Limiting Dilution Assay: Homogenize a weighed portion of the organs and perform serial dilutions in culture medium. Incubate for 7-10 days and determine the highest dilution at which viable promastigotes are observed.
-
-
Data Analysis: Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle control group.
Conclusion and Future Directions
Indotecan (LMP400) demonstrates significant potential as a therapeutic agent for visceral leishmaniasis, exhibiting potent in vitro and in vivo activity. Its mechanism of action, targeting the distinct Leishmania topoisomerase IB, offers a promising avenue for selective toxicity. The data presented in this guide provide a solid foundation for further research and development.
Future studies should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic profiling in relevant animal models to optimize dosing regimens.
-
Investigation of potential combination therapies with other anti-leishmanial drugs to enhance efficacy and prevent resistance.
-
Further elucidation of the downstream cellular events following Indotecan-induced DNA damage in Leishmania.
-
Evaluation of Indotecan's efficacy against a broader range of Leishmania species causing visceral leishmaniasis.
This technical guide serves as a valuable resource for researchers dedicated to advancing the development of novel treatments for this devastating disease.
References
- 1. Indotecan (LMP400) and AM13-55: two novel indenoisoquinolines show potential for treating visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma pharmacokinetics of the indenoisoquinoline topoisomerase I inhibitor, NSC 743400, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Pharmacological Profile of Indotecan: A Technical Guide for Researchers
An In-depth Examination of a Novel Indenoisoquinoline Topoisomerase I Inhibitor
Indotecan (also known as LMP400) is a potent, synthetically derived, non-camptothecin topoisomerase I (Top1) inhibitor belonging to the indenoisoquinoline chemical class.[1][2] Developed to overcome the limitations of camptothecin-based therapies, such as chemical instability and susceptibility to drug resistance mechanisms, Indotecan has demonstrated significant preclinical and clinical activity against a range of solid tumors.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Indotecan, detailing its mechanism of action, experimental protocols for its evaluation, and its effects on cellular signaling pathways.
Mechanism of Action: Interfacial Inhibition of Topoisomerase I
Indotecan exerts its cytotoxic effects by targeting the covalent binary complex formed between Topoisomerase I and DNA.[1][5] Unlike agents that bind to either the enzyme or DNA alone, Indotecan acts as an interfacial inhibitor, inserting itself at the enzyme-DNA interface.[1][6] This binding event stabilizes the Top1-DNA cleavage complex, preventing the enzyme from religating the transient single-strand break it creates to relieve torsional stress during DNA replication and transcription.[1][7] The persistence of these stabilized cleavage complexes leads to the formation of lethal double-strand breaks when they collide with advancing replication forks, ultimately triggering programmed cell death.[1][7]
A key advantage of Indotecan over camptothecin derivatives is its chemical stability; it does not possess the labile lactone ring that is prone to hydrolysis and inactivation at physiological pH.[1][4] Furthermore, Indotecan is not a substrate for the ATP-binding cassette (ABC) transporters, such as ABCG2, which are common mediators of multidrug resistance that efflux camptothecins from cancer cells.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Indotecan, providing a comparative overview of its in vitro and in vivo activity.
Table 1: In Vitro Cytotoxicity of Indotecan (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| P388 | Leukemia | 300[2] |
| HCT116 | Colon Cancer | 1200[2] |
| MCF-7 | Breast Cancer | 560[2] |
| HR-deficient (BRCA1, BRCA2, PALB2) | Various | 10[8] |
| Wild-Type (for HR) | Various | 45[8] |
Table 2: Clinical Pharmacokinetics and Maximum Tolerated Dose (MTD) of Indotecan
| Dosing Schedule | MTD | Key Pharmacokinetic Parameters |
| Daily for 5 days (28-day cycle) | 60 mg/m²/day[3][9] | Prolonged terminal half-life and tissue accumulation compared to topotecan.[3] |
| Weekly (days 1, 8, 15 in 28-day cycles) | 90 mg/m²[3][9] | Higher peak drug levels with weekly dosing.[10] |
Key Experimental Protocols
This section outlines the detailed methodologies for the pivotal experiments used to characterize the pharmacological profile of Indotecan.
Topoisomerase I Inhibition Assay (DNA Cleavage Assay)
This assay is fundamental to demonstrating the direct inhibitory effect of Indotecan on Topoisomerase I activity.
Principle: This method utilizes a 3'-radiolabeled DNA substrate and denaturing polyacrylamide gel electrophoresis to visualize the stabilization of Top1-DNA cleavage complexes induced by the inhibitor.[1]
Protocol:
-
Substrate Preparation: A DNA substrate, typically a specific oligonucleotide, is uniquely radiolabeled at the 3'-end.
-
Reaction Mixture: The reaction mixture contains the radiolabeled DNA substrate, purified human Topoisomerase I, and a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA).
-
Inhibitor Addition: Indotecan, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent control (DMSO alone) and a positive control (e.g., camptothecin) are included.
-
Incubation: The reaction is incubated at 37°C to allow for the formation of Top1-DNA cleavage complexes.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.
-
Electrophoresis: The DNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. An increase in the amount of cleaved DNA in the presence of Indotecan indicates stabilization of the Top1-DNA cleavage complex.
Cytotoxicity Assay (MTT Assay)
This assay is a widely used colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of Indotecan for a specified period (e.g., 48 or 72 hours). Control wells with vehicle (DMSO) and untreated cells are included.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity (Xenograft Model)
This protocol describes the evaluation of Indotecan's antitumor efficacy in an in vivo setting using human tumor xenografts in immunodeficient mice.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Protocol:
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., HCT116) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. Indotecan is administered according to a specific dosing schedule (e.g., intravenously, daily for 5 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specified treatment duration. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Cellular Response to Indotecan
The cellular response to Indotecan-induced DNA damage involves a complex network of signaling pathways that ultimately determine the cell's fate.
DNA Damage Response (DDR) Pathway
The stabilization of Top1-DNA cleavage complexes by Indotecan leads to the formation of single-strand breaks (SSBs) and, upon collision with replication forks, double-strand breaks (DSBs). This DNA damage activates the DNA Damage Response (DDR) pathway. Key proteins in this pathway include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are recruited to the sites of DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (on Ser139, forming γH2AX), which serves as a marker of DNA double-strand breaks.[11] Activation of the DDR pathway leads to cell cycle arrest, providing time for DNA repair, or if the damage is too extensive, the initiation of apoptosis.
Apoptosis and Autophagy Pathways
Indotecan treatment can induce both apoptosis (programmed cell death) and autophagy (a cellular self-digestion process). While structurally related indenoisoquinolines have been shown to trigger different cell death pathways, with some inducing apoptosis and others autophagy, Indotecan is known to activate apoptotic pathways.[12] The DNA damage induced by Indotecan can trigger the intrinsic apoptotic pathway, characterized by the cleavage and activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).
In some contexts, Topoisomerase I inhibitors can also induce autophagy. This process can have a dual role, either promoting cell survival by removing damaged organelles and proteins or contributing to cell death. The induction of autophagy by Top1 inhibitors can be mediated by the activation of MAPK pathways, such as JNK and p38, and the inhibition of the mTOR signaling pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical development of Indotecan involves a systematic workflow to characterize its activity and safety profile before clinical investigation.
Conclusion and Future Directions
Indotecan represents a significant advancement in the development of Topoisomerase I inhibitors, offering a distinct pharmacological profile with advantages over traditional camptothecin-based therapies. Its potent antitumor activity, favorable stability, and ability to overcome certain mechanisms of drug resistance underscore its potential as a valuable therapeutic agent. Further research is warranted to fully elucidate the intricate signaling networks modulated by Indotecan and to identify predictive biomarkers to guide its clinical application. Combination strategies, particularly with agents that target DNA repair pathways, such as PARP inhibitors, hold promise for enhancing the therapeutic efficacy of Indotecan and expanding its clinical utility. As of October 2023, the U.S. Food and Drug Administration (FDA) has granted orphan drug status to Indotecan for the treatment of malignant glioma, highlighting its potential in addressing unmet medical needs.[13]
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase I poisons-induced autophagy: Cytoprotective, Cytotoxic or Non-protective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Utilization of quantitative in vivo pharmacology approaches to assess combination effects of everolimus and irinotecan in mouse xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. The Importance of IC50 Determination | Visikol [visikol.com]
- 11. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altogenlabs.com [altogenlabs.com]
Indotecan Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indotecan hydrochloride (also known as LMP-400 hydrochloride and NSC-724998 hydrochloride) is a potent, synthetic, non-camptothecin indenoisoquinoline derivative that acts as a topoisomerase I (Top1) inhibitor.[1][2] It has demonstrated significant anticancer activity in preclinical models and is currently under investigation in clinical trials for the treatment of various solid tumors and lymphomas.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with insights into relevant experimental protocols.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name 2,3-dimethoxy-6-(3-morpholinopropyl)-5H-[4][5]dioxolo[4',5':5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione hydrochloride.[6] Its chemical structure is characterized by a fused five-ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride | [7] |
| CAS Number | 1228035-68-4 | [6][7] |
| Molecular Formula | C26H27ClN2O7 | [4][7] |
| Molecular Weight | 514.96 g/mol | [6] |
| Appearance | Solid powder | [6][8] |
| Purity | >98% | [6][8] |
| Solubility | Soluble in DMSO. For in vivo applications, specific formulations using co-solvents like PEG300 and Tween-80 are recommended. | [9][10] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [11] |
Mechanism of Action: Topoisomerase I Inhibition
Indotecan's primary mechanism of action is the inhibition of DNA topoisomerase I (Top1).[5] Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[12] Indotecan intercalates into the DNA-Top1 complex, stabilizing this transient state, known as the cleavable complex.[2][8] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavable complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering apoptosis and cell death.[12]
Unlike camptothecins, another class of Top1 inhibitors, indenoisoquinolines like Indotecan form more stable Top1-DNA cleavage complexes.[8] They also target unique DNA cleavage sites and have shown activity against camptothecin-resistant cell lines, partly because they are not substrates for the ABCG2 drug efflux transporter, a common mechanism of camptothecin resistance.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and specific to the developing laboratories. However, a general outline of the methodologies can be compiled from the available scientific literature.
Synthesis and Purification
The synthesis of Indotecan is a multi-step process involving the preparation of key intermediates, such as indenobenzopyrans, followed by their conversion to the final indenoisoquinoline core structure.[13] A common synthetic route involves the condensation of a hydroxyphthalide with a phthalide to form an indenobenzopyran, which is then reacted with an appropriate amine-containing side chain to yield the final product.[13]
A generalized synthetic scheme, based on published literature, is as follows:
-
Preparation of Indenobenzopyran Intermediate: This typically involves the condensation of a substituted hydroxyphthalide with a substituted phthalide under reflux conditions in a solvent mixture such as methanol, chloroform, and water.[13]
-
Formation of the Indenoisoquinoline Core: The indenobenzopyran intermediate is then reacted with a side chain, such as 3-morpholinopropan-1-amine, to form the final indenoisoquinoline structure. This reaction is often carried out in a suitable solvent system at elevated temperatures.[13]
-
Salt Formation and Purification: The resulting free base of Indotecan is then treated with hydrochloric acid to form the hydrochloride salt. Purification is typically achieved through chromatographic techniques such as column chromatography or recrystallization to yield a product with high purity (>98%).[6]
In Vitro Efficacy Assessment: Cytotoxicity Assay
The cytotoxic potential of this compound is commonly evaluated against a panel of human cancer cell lines using a cell viability assay, such as the MTT or SRB assay.
A representative protocol is as follows:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: After the incubation period, cell viability is assessed. For an MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. Indotecan has demonstrated IC50 values in the nanomolar range against various cell lines, for instance, 300 nM for P388, 1200 nM for HCT116, and 560 nM for MCF-7 cells.[1][11]
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action targeting topoisomerase I. Its unique properties, including its activity in camptothecin-resistant models, make it a subject of significant interest in oncology research and drug development. The information provided in this guide serves as a foundational resource for professionals engaged in the study and application of this novel therapeutic agent. Further research and clinical investigations will continue to elucidate its full therapeutic potential.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LMP400 (Indotecan) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C26H27ClN2O7 | CID 25113758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 12. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ccr.cancer.gov [ccr.cancer.gov]
Indotecan Hydrochloride: A Technical Guide to Cellular Interactions and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of Indotecan hydrochloride (also known as LMP400), a potent non-camptothecin topoisomerase I (Top1) inhibitor. This document synthesizes available data to offer a detailed resource for researchers in oncology and drug development.
Cellular Uptake of this compound
While specific studies detailing the precise cellular uptake mechanisms of this compound are not extensively available in the public domain, research on the broader class of indenoisoquinoline compounds suggests that certain structural features can facilitate their entry into cells. The presence of an aminoalkyl side chain, a feature in some indenoisoquinolines, has been proposed to enhance cellular uptake.[1] This may be due to the protonated amino group at physiological pH interacting with the negatively charged cell membrane, potentially aiding transport across the lipid bilayer.
Hypothesized Uptake Workflow
References
Methodological & Application
Preparation of Indotecan Hydrochloride Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indotecan hydrochloride (also known as LMP-400 hydrochloride) is a potent inhibitor of Topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1][2][3][4] By stabilizing the Top1-DNA cleavage complex, Indotecan leads to DNA damage and subsequent cell cycle arrest and apoptosis, making it a compound of interest in cancer research. Proper preparation of stock solutions is crucial for obtaining accurate and reproducible results in cell culture-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Synonyms | LMP-400 hydrochloride, NSC-724998 hydrochloride | [2][3] |
| Molecular Formula | C₂₆H₂₇ClN₂O₇ | [5][6] |
| Molecular Weight | 514.96 g/mol | [6] |
| Appearance | Solid powder | [3] |
| Mechanism of Action | Topoisomerase I (Top1) inhibitor | [1][2][3][4] |
Preparation of Stock Solution
2.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
2.2. Protocol for 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the calculations accordingly for different desired concentrations.
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 514.96 g/mol * 1000 mg/g = 5.15 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 5.15 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube containing the powder.
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication may be used to facilitate the process. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a sterile environment (e.g., a laminar flow hood).
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Duration | Reference |
| -20°C | 1 month | [4][7] |
| -80°C | 6 months | [4][7] |
Note: For long-term storage, it is recommended to store the solution under a nitrogen atmosphere to prevent oxidation.[7][8] The powder form of the compound is stable for at least 3 years when stored at -20°C.[1]
Preparation of Working Solution for Cell Culture
The concentrated stock solution must be diluted to the final working concentration in cell culture medium just before use.
4.1. Protocol for Dilution
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Calculate the required volume:
-
Use the formula M₁V₁ = M₂V₂ to determine the volume of stock solution needed.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V₁ = (M₂ * V₂) / M₁
-
V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Therefore, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Dilution and Mixing:
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.5%).
-
Signaling Pathway and Experimental Workflow
5.1. Signaling Pathway of this compound
This compound exerts its cytotoxic effects by inhibiting Topoisomerase I. This leads to the accumulation of single-strand DNA breaks, which are then converted to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound.
5.2. Experimental Workflow for Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability.
Caption: Workflow for a cell viability experiment.
References
- 1. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. This compound | C26H27ClN2O7 | CID 25113758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Indotecan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indotecan hydrochloride (also known as LMP-400 hydrochloride) is a potent, selective, and novel indenoisoquinoline topoisomerase I (Top1) inhibitor with significant potential in anticancer research. Unlike camptothecin derivatives, Indotecan exhibits greater chemical stability and activity against camptothecin-resistant cell lines.[1] Proper dissolution and handling are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the solubilization of this compound and summarize available solubility data.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₇ClN₂O₇ |
| Molecular Weight | 514.96 g/mol |
| Appearance | Solid powder |
| Storage | Store powder at 4°C under nitrogen. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] |
Solubility Data
The solubility of this compound can be challenging and is highly dependent on the solvent and dissolution conditions. The following table summarizes the available quantitative data.
| Solvent | Concentration | Conditions |
| DMSO | 1.23 mg/mL (2.57 mM) | Requires ultrasonication and pH adjustment to 6.0 with 1 M HCl.[2] It is noted that hygroscopic DMSO can significantly impact solubility; therefore, using a fresh, unopened container of DMSO is recommended. |
| DMSO | 1.0 mg/mL | Requires ultrasonication and warming to 60°C. |
| Aqueous-based formulation 1 | ≥ 0.12 mg/mL (0.25 mM) | Prepared from a DMSO stock solution and diluted with PEG300, Tween-80, and saline.[2] |
| Aqueous-based formulation 2 | ≥ 0.12 mg/mL (0.25 mM) | Prepared from a DMSO stock solution and diluted with 20% SBE-β-CD in saline.[2] |
Note: There is a lack of published quantitative solubility data for this compound in other common organic solvents such as ethanol, methanol, and acetonitrile. Researchers should perform their own solubility tests for these solvents if required.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
1 M Hydrochloric acid (HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a target concentration of 1.23 mg/mL.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. Intermittent warming to 37°C may aid dissolution.
-
Check the pH of the solution. If necessary, adjust the pH to 6.0 by adding a small volume of 1 M HCl.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies (Co-solvent method)
This protocol describes the preparation of a clear solution suitable for intraperitoneal injection in animal models.[2]
Materials:
-
This compound stock solution in DMSO (e.g., 1.2 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
This protocol yields a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 1 mL of the final solution, start with 100 µL of a 1.2 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.
-
The final concentration of this solution will be 0.12 mg/mL. This formulation should be prepared fresh before each use.
Caption: Workflow for preparing an this compound formulation for in vivo use.
Stability Considerations
While specific stability studies for this compound are not widely published, the indenoisoquinoline class of compounds is known to be more chemically stable than camptothecins.[1] However, studies on the related compound, irinotecan hydrochloride, have shown that stability is pH-dependent, with degradation increasing at higher pH. Therefore, it is recommended to maintain solutions of this compound at a slightly acidic to neutral pH and to protect them from light. For optimal results, it is always best to prepare aqueous formulations fresh on the day of use. Stock solutions in anhydrous DMSO are generally stable for longer periods when stored properly at low temperatures.[2]
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting Topoisomerase I, an essential enzyme involved in DNA replication and transcription.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
Application Notes and Protocols for Single-Molecule Supercoil Relaxation Assay in the Study of Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Topoisomerase I (Top1) is a critical enzyme that resolves topological stress in DNA by introducing transient single-strand breaks, allowing for processes like DNA replication and transcription to proceed.[1] This function also makes it a key target for anticancer drugs.[2] Top1 inhibitors, such as the camptothecin family of compounds, act by trapping the enzyme-DNA covalent complex, leading to cytotoxic double-strand breaks in replicating cells.[1][3]
Traditional methods for studying Top1 activity, such as gel-based relaxation assays, provide valuable qualitative information but often lack the temporal and mechanistic resolution required for a deep understanding of inhibitor effects.[4][5] The single-molecule supercoil relaxation assay, primarily utilizing magnetic tweezers, has emerged as a powerful tool to overcome these limitations. This technique allows for the real-time observation of a single Top1 enzyme molecule acting on a single supercoiled DNA molecule, providing unprecedented detail into the catalytic cycle and the mechanisms of inhibition.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for performing single-molecule supercoil relaxation assays to characterize Topoisomerase I inhibitors.
Principle of the Assay
The single-molecule supercoil relaxation assay leverages magnetic tweezers to manipulate a single DNA molecule and monitor its topological state in real-time. A long DNA molecule, rotationally constrained, is tethered between a passivated glass surface and a superparamagnetic bead. A pair of magnets controlled by a motorized stage is positioned above the sample, exerting both a stretching force and a torque on the DNA molecule.
By rotating the magnets, the DNA can be positively or negatively supercoiled. The introduction of supercoils causes the DNA to buckle and form plectonemes, resulting in a decrease in its end-to-end extension. The activity of Topoisomerase I is observed as it relaxes these supercoils, leading to an increase in the DNA extension, which is tracked by monitoring the position of the magnetic bead.[7]
The presence of a Top1 inhibitor alters this relaxation activity in distinct ways that can be quantified at the single-molecule level. Two primary modes of inhibition have been identified:
-
Religation Inhibition: The inhibitor binds to the Top1-DNA covalent complex and prevents the religation of the cleaved DNA strand. This results in a pause in the relaxation process, during which the DNA extension remains constant. The duration of this pause corresponds to the lifetime of the drug-stabilized complex.
-
Decreased Relaxation Rate: The inhibitor can also slow down the overall catalytic rate of the enzyme, leading to a slower increase in the DNA extension during the relaxation phase.
By analyzing the relaxation traces, researchers can extract quantitative parameters that describe the efficacy and mechanism of action of different inhibitors.[7][8]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow of the single-molecule supercoil relaxation assay and the mechanism of Topoisomerase I inhibition.
Caption: Experimental workflow for the single-molecule supercoil relaxation assay.
Caption: Mechanism of Topoisomerase I inhibition by interfacial poisons.
Experimental Protocols
Preparation of Functionalized DNA Substrate
A long, torsionally constrained DNA molecule is required. A common method involves PCR amplification of a plasmid region to generate a linear dsDNA fragment of several kilobases (e.g., 11 or 23 kb).[7]
Materials:
-
Plasmid DNA template
-
PCR primers with 5' modifications (e.g., digoxigenin and biotin)
-
High-fidelity DNA polymerase and dNTPs
-
PCR purification kit
Protocol:
-
Design PCR primers to amplify a long DNA fragment from a suitable plasmid. One primer should be modified with multiple biotin molecules at the 5' end, and the other with multiple digoxigenin molecules at the 5' end. This ensures a strong, rotationally constrained attachment.
-
Perform PCR using a high-fidelity polymerase to generate the DNA substrate.
-
Purify the PCR product using a standard PCR purification kit to remove primers, dNTPs, and polymerase.
-
Verify the size and purity of the DNA substrate by agarose gel electrophoresis.
-
Quantify the DNA concentration using a spectrophotometer.
Flow Cell Preparation
Materials:
-
Microscope slides and coverslips
-
Double-sided tape
-
Anti-digoxigenin antibody
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Clean the microscope slides and coverslips thoroughly.
-
Create flow channels on the microscope slide using double-sided tape.
-
Incubate the coverslip surface with anti-digoxigenin antibody solution to create a functionalized surface for DNA attachment.
-
Wash the channel with PBS to remove unbound antibody.
-
Passivate the surfaces with a BSA solution to prevent non-specific binding of beads and proteins.
-
Assemble the flow cell by placing the coverslip over the double-sided tape on the slide.
Single-Molecule Assay Procedure
Materials:
-
Functionalized DNA substrate
-
Streptavidin-coated superparamagnetic beads (e.g., 1 µm diameter)
-
Topoisomerase I enzyme
-
Topoisomerase I inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
Protocol:
-
DNA Tethering:
-
Incubate the functionalized DNA with streptavidin-coated magnetic beads to allow biotin-streptavidin binding.
-
Introduce the DNA-bead mixture into the passivated flow cell. The digoxigenin-labeled end of the DNA will bind to the anti-digoxigenin-coated surface, forming tethers.
-
Wash the flow cell with assay buffer to remove unbound beads.
-
-
Calibration and Supercoiling:
-
Place the flow cell on the magnetic tweezers setup.
-
Identify single, torsionally constrained DNA tethers. These are identified by their characteristic rotation-extension curves.
-
Apply a constant stretching force (e.g., 0.5-2 pN) by positioning the magnets at a specific height above the flow cell.
-
Introduce a defined number of positive or negative supercoils by rotating the magnets. This will cause the bead to move closer to the surface as the DNA forms plectonemes.
-
-
Topoisomerase I Activity Measurement:
-
Introduce the Topoisomerase I enzyme, with or without the inhibitor at the desired concentration, into the flow cell.
-
Begin real-time tracking of the bead's z-position (height).
-
As Top1 relaxes the supercoils, the DNA extension will increase, and the bead will move away from the surface. Record this relaxation trace.
-
Data Analysis
-
Trace Analysis: The recorded bead position versus time data (relaxation traces) are analyzed to identify relaxation events and pauses.
-
Quantification of Relaxation Rate: The rate of DNA extension increase during the relaxation phase is calculated to determine the supercoil relaxation rate.
-
Quantification of Religation Inhibition: Pauses in the relaxation trace are identified. The duration of these pauses provides a measure of the inhibitor's ability to trap the Top1-DNA covalent complex.
-
Statistical Analysis: Multiple traces are collected and analyzed to obtain statistically significant data on the effects of different inhibitors at various concentrations.
Quantitative Data Presentation
The single-molecule supercoil relaxation assay allows for the quantitative comparison of different Topoisomerase I inhibitors. The following tables summarize key findings from a study comparing camptothecin (CPT), LMP-400, LMP-776 (indenoisoquinoline derivatives), and lamellarin-D.[7][8]
Table 1: Qualitative Effects of Top1 Inhibitors on Supercoil Relaxation
| Inhibitor | Primary Mode of Inhibition on (-) Supercoiled DNA | Primary Mode of Inhibition on (+) Supercoiled DNA |
| Camptothecin (CPT) | Religation Inhibition | Decreased Relaxation Rate |
| LMP-400 | Religation Inhibition | Decreased Relaxation Rate |
| LMP-776 | Religation Inhibition | Decreased Relaxation Rate |
| Lamellarin-D | Religation Inhibition | Religation Inhibition |
Data summarized from Seol et al., 2016.[7]
Table 2: Quantitative Comparison of Top1 Inhibitor Efficacy from Single-Molecule and Cellular Assays
| Inhibitor | Single-Molecule Binding Lifetime (s) on (-) Supercoiled DNA | Cellular IC50 (nM) in L1210 cells |
| Camptothecin (CPT) | 2.5 ± 0.5 | 10 |
| LMP-400 | 10.0 ± 2.0 | 2.5 |
| LMP-776 | 20.0 ± 4.0 | 1.2 |
| Lamellarin-D | 1.5 ± 0.3 | 25 |
Data are approximate and compiled for comparative purposes from Seol et al., 2016 and related literature.[7][8] A strong correlation is observed between the inhibitor binding lifetime measured in the single-molecule assay and its cytotoxic efficacy (IC50) in cell culture.
Conclusion
The single-molecule supercoil relaxation assay provides a high-resolution method for elucidating the detailed mechanisms of Topoisomerase I inhibitors.[7][8] By enabling the direct observation of individual enzyme-inhibitor interactions, this technique offers quantitative insights that are highly relevant to the cellular efficacy of these compounds. These detailed application notes and protocols serve as a guide for researchers and drug development professionals to implement this powerful assay in their own laboratories for the screening and characterization of novel Top1-targeting therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toolify.ai [toolify.ai]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Single-molecule supercoil-relaxation assay as a screening tool to determine the mechanism and efficacy of human topoisomerase IB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Indotecan in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indotecan (also known as LMP400 and NSC-724998) is a novel indenoisoquinoline derivative that acts as a potent topoisomerase I inhibitor, a key target in cancer therapy. Unlike camptothecins, Indotecan does not contain a labile lactone ring, which may offer advantages in terms of stability and pharmacokinetics.[1] To support preclinical and clinical development, a robust and sensitive bioanalytical method for the quantification of Indotecan in biological matrices is essential.
This application note provides a detailed protocol for the determination of Indotecan in human plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Chemical Properties
| Compound | Chemical Formula | Exact Mass |
| Indotecan | C₂₆H₂₆N₂O₇ | 478.17 g/mol [1][2] |
| Indotecan-d8 (Internal Standard) | C₂₆H₁₈D₈N₂O₇ | 486.22 g/mol |
Experimental Protocols
Materials and Reagents
-
Indotecan analytical standard (purity >98%)
-
Indotecan-d8 (deuterated internal standard, custom synthesis recommended)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (K₂EDTA)
-
Polypropylene tubes
Stock and Working Solutions
-
Indotecan Stock Solution (1 mg/mL): Accurately weigh and dissolve Indotecan in 0.1% formic acid in water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Indotecan-d8 in 0.1% formic acid in water.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.
-
Add 50 µL of the internal standard working solution (e.g., 500 ng/mL Indotecan-d8) to all tubes except for the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 5 minutes at room temperature.
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC or equivalent |
| Column | Synergi Polar-RP, 4 µm, 150 x 2.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 14 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 7.0 | |
| 10.0 | |
| 10.1 | |
| 14.0 |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Instrument | Waters Quattro Micro or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | Compound |
| Indotecan | |
| Indotecan-d8 (IS) |
Note: MS parameters may require optimization for the specific instrument used.
Method Validation Summary
The method was validated according to regulatory guidelines. The following table summarizes the key quantitative validation parameters.
| Validation Parameter | Result |
| Linearity Range | 3 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL |
| Accuracy (% Bias) | Within ± 15% (96.9% - 108.2%)[1] |
| Precision (%RSD) | < 15% (< 11.4%)[1] |
| Extraction Recovery | > 80% for analyte and IS[1] |
| Matrix Effect | Minimal ion suppression or enhancement observed |
| Stability | Stable under bench-top, freeze-thaw, and long-term storage conditions |
Visualizations
Conclusion
This application note describes a robust, sensitive, and specific LC-MS/MS method for the quantification of Indotecan in human plasma. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction procedure ensures high accuracy and precision. The method meets the requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic and clinical studies of Indotecan.
References
Application Notes and Protocols for In-vivo Dosing of Indotecan (LMP400)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in-vivo dosing schedules for the novel topoisomerase I (TOP1) inhibitor, Indotecan (LMP400), based on preclinical and clinical studies. Detailed protocols for drug preparation and administration are included to facilitate the design and execution of in-vivo experiments.
Preclinical In-vivo Dosing Schedules
Indotecan has been evaluated in various preclinical models, demonstrating anti-tumor efficacy and activity against visceral leishmaniasis. The following tables summarize the dosing schedules used in these studies.
Table 1: Indotecan (LMP400) Dosing in Murine Cancer Models
| Indication | Animal Model | Administration Route | Dosage | Dosing Schedule | Reference |
| Colon Cancer | BALB/c mice with CT-26 tumors | Intravenous (IV) | 18 mg/kg | Single dose | [1] |
| Colon Cancer | BALB/c mice with CT-26 tumors | Oral (PO) | 18 mg/kg | Single dose | [1] |
| Glioblastoma (PTEN-deficient) | C57BL/6 mice (orthotopic) | Intraperitoneal (i.p.) | 5 mg/kg | 4 days a week | [2] |
| Ovarian Cancer (BRCA1 loss) | Orthotopic allograft model | Not Specified | Not Specified | In combination with Olaparib | [3] |
| Melanoma Xenograft | Mice with A375 tumors | Not Specified | 4, 8, or 12 mg/kg | Once daily for 5 days | [4] |
| Melanoma Xenograft | Mice with A375 tumors | Not Specified | 16 mg/kg | Once daily for 5 days (two cycles with 17-day rest) | [4] |
Table 2: Indotecan (LMP400) Dosing for Visceral Leishmaniasis
| Indication | Animal Model | Administration Route | Dosage | Dosing Schedule | Reference |
| Visceral Leishmaniasis | Female BALB/c mice | Intraperitoneal (i.p.) | 2.5 mg/kg | Every 2 days for 15 days (total of eight doses) | [3][5] |
Clinical Dosing Schedules
Phase I clinical trials have established the Maximum Tolerated Dose (MTD) for Indotecan in patients with advanced solid tumors on two different intravenous infusion schedules.
Table 3: Indotecan (LMP400) Clinical Trial Dosing Schedules
| Schedule | Dosage (MTD) | Infusion Time | Cycle | Reference |
| Daily | 60 mg/m²/day | 1 hour | Days 1-5 of a 28-day cycle | [6][7] |
| Weekly | 90 mg/m² | 3 hours | Days 1, 8, and 15 of a 28-day cycle | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Indotecan (LMP400) for In-vivo Administration
This protocol provides two general methods for dissolving Indotecan for in-vivo experiments. The optimal formulation may vary depending on the specific experimental requirements.
Method A: DMSO and Solubilizing Agents
-
Prepare a stock solution of Indotecan in Dimethyl sulfoxide (DMSO).
-
For the working solution, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The solvents should be added sequentially, ensuring complete dissolution at each step.
Method B: Cyclodextrin-based Formulation
-
Prepare a stock solution of Indotecan in DMSO.
-
For the working solution, add the DMSO stock solution to a solution of 20% SBE-β-CD in saline to achieve the final desired concentration. A common ratio is 10% DMSO stock to 90% of the cyclodextrin solution.[8]
Note: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Administration of Indotecan (LMP400) in Mice
The following outlines the general procedures for different administration routes based on the cited studies.
Intravenous (IV) Injection:
-
Administer the prepared Indotecan solution via the tail vein.
-
The volume of injection should be adjusted based on the mouse's body weight.
Intraperitoneal (i.p.) Injection:
-
Inject the prepared Indotecan solution into the peritoneal cavity of the mouse.
-
Ensure the injection volume is appropriate for the size of the animal.
Oral (PO) Gavage:
-
Administer the prepared Indotecan solution directly into the stomach using a gavage needle.
-
The volume should be carefully calculated based on the mouse's weight.
Protocol 3: Assessment of In-vivo Toxicity and Pharmacodynamics
Toxicity Assessment:
-
The principal toxicity observed in clinical trials was myelosuppression.[6][7]
-
Regular monitoring of animal body weight, clinical signs of distress, and complete blood counts are recommended to assess toxicity.
Pharmacodynamic (PD) Biomarker Analysis:
-
γH2AX Staining: Phosphorylation of histone H2AX (γH2AX) is a sensitive biomarker for DNA double-strand breaks induced by TOP1 inhibitors.[6][7]
-
Tumor biopsies, circulating tumor cells (CTCs), and hair follicles can be collected at specified time points post-treatment.[6]
-
Immunofluorescence or immunohistochemistry can be used to detect and quantify γH2AX-positive foci as a measure of target engagement and DNA damage response.
Visualizations
Signaling Pathway of Indotecan (LMP400)
Caption: Mechanism of action of Indotecan and synergy with PARP inhibitors.
Experimental Workflow for In-vivo Efficacy Study
Caption: General workflow for an in-vivo efficacy study of Indotecan.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Clinical and pharmacologic evaluation of two dosing schedules of indotecan (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Synthesis of Indotecan Hydrochloride and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the novel topoisomerase I inhibitor, Indotecan hydrochloride (also known as LMP400), and its analogues. The information is intended to guide researchers in the fields of medicinal chemistry, drug discovery, and oncology in the preparation and evaluation of this promising class of anticancer agents.
Overview and Mechanism of Action
Indotecan is a potent, non-camptothecin indenoisoquinoline inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, Indotecan leads to the accumulation of single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering cell death.[2][3] Unlike camptothecin derivatives, Indotecan possesses a chemically stable core and has demonstrated activity against cancer cell lines resistant to other topoisomerase I inhibitors.[1] Furthermore, indenoisoquinoline derivatives have been shown to suppress angiogenesis by affecting the HIF-1α signaling pathway, suggesting a multi-faceted anti-tumor activity.[2]
Synthesis of this compound
An improved and scalable synthesis of this compound has been developed, avoiding chromatographic purification steps and relying on solvent washes, recrystallization, trituration, and precipitation for purification.[1] The overall synthetic strategy involves the preparation of a key intermediate, 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran, followed by its reaction with 3-morpholinopropan-1-amine and subsequent conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran (Key Intermediate)
This multi-step synthesis starts from commercially available veratric acid.
-
Step 1: Synthesis of 6,7-dimethoxy-3H-isobenzofuran-1-one
-
Step 2: Bromination
-
The product from Step 1 is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under reflux with light irradiation for 3 hours.[1]
-
-
Step 3: Hydrolysis
-
The brominated intermediate is hydrolyzed with water under reflux for 2 hours to yield the corresponding hydroxyphthalide.[1]
-
-
Step 4: Synthesis of a Second Phthalide Intermediate
-
A separate phthalide intermediate is prepared starting from piperonal. This involves bromination, reduction with sodium borohydride, lithium-halogen exchange with n-butyllithium, quenching with carbon dioxide, and subsequent acidification.[1]
-
-
Step 5: Condensation and Cyclization
-
The two phthalide intermediates are condensed in the presence of a base like sodium methoxide in a mixture of ethyl acetate and methanol under reflux for 24 hours.[1] The resulting indenedione intermediate is then cyclized in refluxing acetic anhydride for 72 hours to yield 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran.[1]
-
Part B: Synthesis of Indotecan
-
Step 6: Reaction with 3-morpholinopropan-1-amine
-
The indenobenzopyran intermediate is reacted with 3-morpholinopropan-1-amine in a suitable solvent system (e.g., a mixture of methanol, chloroform, and water) under reflux. The reaction time can vary from 18 to 72 hours.[1]
-
Part C: Formation of this compound
-
Step 7: Salt Formation
-
The crude Indotecan base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate this compound. The salt is then collected by filtration, washed with a cold solvent, and dried.
-
Quantitative Data for Indotecan Synthesis
| Step | Product | Starting Material | Overall Yield | Reference |
| 1-5 | 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran | Veratric acid | Not specified in single source | [1] |
| 6-7 | This compound | 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran | 30.8% | [1] |
Synthesis of Indotecan Analogues and Prodrugs
The modular synthesis of Indotecan allows for the facile generation of analogues and prodrugs by modifying the side chain attached to the lactam nitrogen or by functionalizing the aromatic rings.
Experimental Protocol: Synthesis of O-Modified Indotecan Analogues
A series of O-modified indenoisoquinolines can be synthesized from a hydroxylated Indotecan precursor.[4]
-
General Procedure for Esterification:
-
To a solution of the hydroxylated indenoisoquinoline precursor in chloroform, add 4-dimethylaminopyridine (DMAP).
-
Add the corresponding acyl chloride (e.g., acetyl chloride, benzoyl chloride) or carboxylic acid (in the presence of a coupling agent like EDC·HCl).
-
Stir the reaction at room temperature for the specified time (see table below).
-
Upon completion, dilute the reaction mixture with chloroform, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by appropriate methods (e.g., recrystallization or precipitation).
-
Quantitative Data for O-Modified Indotecan Analogues Synthesis[4]
| Analogue | Reagent | Reaction Time (h) | Yield (%) |
| O-Dimethylcarbamoyl | Dimethylcarbamoyl chloride | 30 | 52 |
| O-Acetyl | Acetic anhydride | 5 | 50 |
| O-Methoxycarbonylpropionyl | Methyl 4-chloro-4-oxobutyrate | 4 | 41 |
| O-Benzoyl | Benzoyl chloride | 27 | 57 |
| O-Nicotinoyl | Nicotinic acid, EDC·HCl | 3 | 44 |
Signaling Pathways and Experimental Workflows
Topoisomerase I Inhibition and DNA Damage Response
Indotecan exerts its cytotoxic effects by trapping topoisomerase I on the DNA, which leads to the formation of DNA strand breaks. This damage activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.
References
Troubleshooting & Optimization
Indotecan Hydrochloride Aqueous Stability: Technical Support Center
Welcome to the technical support center for Indotecan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions. Given that detailed public data on the aqueous degradation kinetics of Indotecan is limited, this guide emphasizes the inherent chemical stability of its indenoisoquinoline core and provides general protocols for stability assessment and troubleshooting common formulation challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions compared to camptothecins like Irinotecan or Topotecan?
A1: The indenoisoquinoline core of Indotecan is chemically very stable, which is a key advantage over the camptothecin class of drugs[1][2][3][4][5][6][7][8]. Camptothecins contain a lactone ring that is susceptible to pH-dependent hydrolysis, opening to an inactive carboxylate form at physiological pH[2][3]. Indotecan does not possess this lactone ring and is therefore not prone to this rapid hydrolysis, making it significantly more stable in aqueous solutions[2][8].
Q2: I dissolved this compound, but I'm seeing precipitation after adding it to my aqueous buffer. What is happening?
A2: This is likely a solubility issue. This compound has limited solubility in purely aqueous buffers. It is common practice to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution before diluting it into your final aqueous medium[9][10][11]. Precipitation occurs if the concentration of Indotecan exceeds its solubility limit in the final aqueous solution, which may also be influenced by the percentage of the organic co-solvent carried over.
Q3: What is the recommended procedure for dissolving this compound for in vitro or in vivo experiments?
A3: For preparing stock solutions, dissolving in DMSO is a common starting point. One protocol suggests a concentration of 1.23 mg/mL in DMSO can be achieved with ultrasonication and pH adjustment to 6 with 1M HCl[11]. For in vivo formulations, a multi-step co-solvent system is often required. A typical example involves sequential addition of solvents:
Always add solvents one by one and ensure the solution is clear before adding the next. For final working solutions, it is recommended to prepare them fresh on the day of use[9].
Q4: Should I be concerned about photodegradation or oxidation?
A4: While the indenoisoquinoline structure is robust, as a general best practice for complex organic molecules, solutions should be protected from light to minimize the risk of photodegradation. Similarly, while not specifically documented as a primary degradation pathway for Indotecan, oxidative degradation can occur. Performing forced degradation studies (see Experimental Protocols) is the best way to determine the specific vulnerabilities of your formulation.
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is best to store the compound as a solid powder at -20°C for months to years[12]. Stock solutions in an organic solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for 1 month, preferably under a nitrogen atmosphere[9][11]. Aqueous working solutions are not recommended for long-term storage and should be prepared fresh[9].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Exceeded solubility limit. | - Decrease the final concentration of Indotecan. - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system (typically <0.5% for cell culture). - Use a co-solvent system like PEG300 and Tween-80 for better solubilization[9][10]. - Gentle heating or sonication may aid dissolution, but monitor for any degradation[10]. |
| Loss of Potency in Experiments | 1. Adsorption to plasticware. 2. Incorrect concentration due to incomplete dissolution. 3. Potential unknown degradation pathway (e.g., photodegradation). | - Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware. - Visually confirm complete dissolution of the stock solution before making dilutions. - Protect solutions from light at all stages of preparation and use. - Prepare solutions fresh before each experiment. - Perform a forced degradation study (see protocol below) to identify potential stability issues under your specific conditions. |
| Inconsistent Results | 1. Variability in solution preparation. 2. Freeze-thaw cycles of stock solution. | - Follow a strict, validated SOP for solution preparation. - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing[9]. |
Data Summary
Table 1: Solubility of Indotecan
| Solvent System | Achieved Solubility/Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | 1.23 mg/mL (2.57 mM) | Requires ultrasonication and pH adjustment to 6 with 1M HCl. | [11] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.12 mg/mL (0.25 mM) | Solvents must be added sequentially. Results in a clear solution. | [9][10][11] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 0.12 mg/mL (0.25 mM) | SBE-β-CD is a solubilizing excipient. Results in a clear solution. |[9][11] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is designed to intentionally degrade the drug substance under stressed conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
2. Stress Conditions (ICH Guidelines):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Keep the solid powder and the stock solution at 70°C for 48 hours in a temperature-controlled oven.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
At designated time points, withdraw samples, neutralize the acid/base-stressed samples if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of stressed samples to the control sample to identify degradation peaks. Use a PDA detector to check for peak purity.
Protocol 2: Example Stability-Indicating HPLC Method
This method is based on protocols developed for related compounds and should be optimized specifically for this compound.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Column: A reverse-phase column, such as a C18 (e.g., 100 x 2.1 mm, 1.7 µm particle size) is a good starting point.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 3.4.
-
Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 62:38 v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: Scan for the λmax of Indotecan (e.g., start with 220 nm and optimize using the PDA detector).
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A.
-
Run a linear gradient to increase the percentage of Mobile Phase B to elute degradation products.
-
An example gradient could be: 0-1 min (10% B), 1-7 min (10% to 90% B), 7-8 min (90% B), followed by re-equilibration.
-
This gradient must be optimized to achieve good separation between the parent peak and any degradation products.
-
Visualizations
Caption: Chemical stability comparison: Camptothecins vs. Indenoisoquinolines.
Caption: Troubleshooting flowchart for Indotecan solution issues.
Caption: Workflow for a forced degradation study of Indotecan.
References
- 1. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medkoo.com [medkoo.com]
Indotecan Hydrochloride Solubility: A Technical Support Guide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Indotecan hydrochloride in preparation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a derivative of indenoisoquinoline and is known to be a potent Topoisomerase I inhibitor.[1][2] Its solubility can be challenging, particularly in aqueous solutions, which is a critical consideration for creating suitable formulations for in vivo experiments. The solubility is influenced by the solvent, pH, and the presence of co-solvents or other excipients.
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
There are conflicting reports regarding the solubility of Indotecan in DMSO. Some sources state that it is insoluble in DMSO[3], while others provide specific conditions for dissolution. For instance, one source suggests a solubility of 1.23 mg/mL in DMSO with the aid of ultrasonication and pH adjustment to 6 with 1 M HCl.[4]
Troubleshooting steps:
-
Verify the salt form: Ensure you are using this compound, as the free base may have different solubility characteristics.
-
Use heat and/or sonication: Gentle heating and sonication can aid in the dissolution process.[1][3]
-
Adjust the pH: As indicated, adjusting the pH to a slightly acidic condition (pH 6) may improve solubility in DMSO.[4]
-
Check for compound degradation: Prolonged exposure to harsh conditions (e.g., high heat) could potentially degrade the compound.
Q3: What are some recommended solvent systems for preparing this compound for in vivo administration?
For in vivo experiments, it is crucial to use a biocompatible solvent system that can maintain the drug in solution. A commonly recommended approach is to first prepare a stock solution in a suitable organic solvent and then dilute it with a series of co-solvents.
A general formulation strategy involves:
-
Dissolving this compound in DMSO to create a stock solution.
-
Sequentially adding co-solvents such as PEG300, Tween-80, and finally a saline or PBS solution.[3][4]
It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use to ensure its stability and prevent precipitation.[1]
Troubleshooting Guide
Issue: Precipitation occurs when preparing the final aqueous formulation.
-
Problem: The addition of aqueous buffer to the organic stock solution causes the drug to precipitate out.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Detailed Steps:
-
Reduce Stock Concentration: Start with a lower concentration of this compound in your initial DMSO stock.
-
Adjust Co-solvent Ratios: The ratio of co-solvents can be critical. Try increasing the proportion of PEG300 and/or Tween-80 in the formulation. A common starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]
-
Alternative Formulations: Consider using cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known to enhance the solubility of hydrophobic drugs. A suggested formulation is 10% DMSO in 90% (20% SBE-β-CD in saline).[4]
-
pH Adjustment: The pH of the final solution can impact the solubility of the hydrochloride salt. Ensure the final pH is compatible with the drug's stability and solubility.
-
Issue: The prepared formulation is not stable and shows precipitation over time.
-
Problem: The drug precipitates out of the solution after preparation, leading to inconsistent dosing.
-
Solution:
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
-
Storage of Stock Solutions: If a stock solution in an organic solvent (like DMSO) is prepared, it should be stored appropriately. For instance, storage at -80°C for up to 6 months or -20°C for up to 1 month (under nitrogen) has been suggested for Indotecan.[1] Avoid repeated freeze-thaw cycles.
-
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of Indotecan and its hydrochloride salt.
Table 1: Solubility of Indotecan in DMSO
| Solvent | Concentration | Conditions | Reference |
| DMSO | 1.23 mg/mL (2.57 mM) | Ultrasonic and adjust pH to 6 with 1 M HCl | [4] |
Table 2: Formulations for In Vivo Studies
| Formulation Components | Achieved Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.12 mg/mL (0.25 mM) | Clear solution. Solvents should be added sequentially. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.12 mg/mL (0.25 mM) | Clear solution. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using Co-solvents
This protocol is based on a commonly recommended method for preparing this compound for in vivo studies.
Caption: Workflow for co-solvent formulation preparation.
Methodology:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a stock solution. If needed, use gentle warming or sonication to aid dissolution.
-
Sequential Addition of Co-solvents:
-
To the DMSO stock solution, add PEG300 to achieve the desired final concentration (e.g., 40% of the total volume). Mix thoroughly until the solution is clear.
-
Next, add Tween-80 to the mixture (e.g., to a final concentration of 5%). Ensure the solution remains homogeneous.
-
-
Final Dilution: Slowly add saline or PBS to the mixture to reach the final desired volume. The final solvent composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Final Solution: The resulting solution should be clear. If any precipitation is observed, the formulation may need to be optimized as described in the troubleshooting section. Use this formulation on the same day it is prepared.
Protocol 2: Preparation of this compound Formulation using Cyclodextrin
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
Methodology:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO.
-
Final Formulation: Add the DMSO stock solution to the 20% SBE-β-CD solution in a 1:9 ratio (e.g., 100 µL of DMSO stock to 900 µL of SBE-β-CD solution). This will result in a final formulation of 10% DMSO in 90% (20% SBE-β-CD in saline).
-
Final Solution: Mix thoroughly to obtain a clear solution. This formulation should also be used on the day of preparation.
General Strategies for Solubility Enhancement
For researchers looking to explore other methods to improve the solubility of this compound, several general techniques can be considered. The choice of method will depend on the specific experimental needs and the desired final dosage form.
Caption: Overview of general solubility enhancement techniques.
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution.[6]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility.[5]
-
-
Chemical Modifications:
-
Formulation Approaches:
-
Co-solvency: As detailed in the protocols, using a mixture of a primary solvent with one or more co-solvents can significantly enhance solubility.[5]
-
Use of Surfactants: Surfactants can be used to increase the solubility of hydrophobic drugs by forming micelles.[6][8]
-
pH Adjustment: Modifying the pH of the solution can increase the ionization of the drug, which often leads to higher solubility.[5]
-
Nanotechnology: Formulating the drug as nanoparticles can increase the surface area and improve the dissolution rate and solubility.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Optimizing Indotecan hydrochloride dosage for maximal therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Indotecan hydrochloride (also known as LMP400 and NSC 743400) to achieve the maximal therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, synthetic, non-camptothecin topoisomerase I (Top1) inhibitor.[1][2] It belongs to the indenoisoquinoline class of compounds.[1] Its mechanism of action involves the stabilization of the covalent complex between Top1 and DNA, which leads to the inhibition of DNA religation.[3][4] This results in the accumulation of single-strand DNA breaks that, upon collision with the replication fork, are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis.[3][4] Unlike camptothecin derivatives, indenoisoquinolines like Indotecan are not substrates for the ABCG2 drug efflux pump, a common mechanism of drug resistance.[1]
Q2: What are the key differences between Indotecan and other topoisomerase I inhibitors like camptothecins?
A2: Indotecan and other indenoisoquinolines were designed to overcome some of the clinical limitations of camptothecins.[4] Key differences include:
-
Chemical Stability: Indenoisoquinolines possess greater chemical stability than the lactone ring of camptothecins, which is prone to hydrolysis and inactivation at physiological pH.[5]
-
Drug Resistance: Indotecan is not a substrate for the ABCG2 efflux pump, which can confer resistance to camptothecins.[1]
-
DNA Cleavage Sites: Indenoisoquinolines may induce different patterns of DNA cleavage compared to camptothecins, suggesting a distinct interaction with the Top1-DNA complex.[1]
Q3: What are the recommended starting points for dosing in preclinical and clinical studies?
A3: Dosing recommendations vary significantly between preclinical and clinical settings.
-
Preclinical (Mouse Models): In a study investigating visceral leishmaniasis in BALB/c mice, Indotecan was administered intraperitoneally at a dose of 2.5 mg/kg every two days for 15 days.[6]
-
Clinical (Human Trials): In a first-in-human Phase I trial, two dosing schedules were evaluated for patients with advanced solid tumors:[1][7]
-
Daily Schedule: The starting dose was 2.5 mg/m²/day, administered as a 1-hour intravenous infusion for 5 consecutive days, followed by 23 days of rest. The Maximum Tolerated Dose (MTD) for this regimen was established at 60 mg/m²/day.[1][7]
-
Weekly Schedule: The starting dose was 60 mg/m²/day, given as a 3-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle. The MTD for this schedule was 90 mg/m².[1][7]
-
Q4: What are the known dose-limiting toxicities of this compound?
A4: The principal dose-limiting toxicity for both daily and weekly administration schedules of Indotecan in clinical trials is myelosuppression.[1][7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected anti-tumor activity in preclinical models.
-
Possible Cause 1: Suboptimal Dosing Regimen.
-
Possible Cause 2: Drug Stability and Formulation.
-
Possible Cause 3: Model-Specific Resistance.
-
Solution: While Indotecan is not a substrate for ABCG2, other resistance mechanisms may be at play.[1] Consider evaluating the expression of Top1 in your tumor models, as lower levels could lead to reduced sensitivity.
-
Issue 2: Excessive toxicity observed in animal models.
-
Possible Cause 1: Dose is too high.
-
Solution: The therapeutic index of Indotecan can be narrow. If significant weight loss or other signs of toxicity are observed, reduce the dose or consider a less frequent dosing schedule.[8]
-
-
Possible Cause 2: Route of Administration.
-
Solution: The route of administration can affect the pharmacokinetic and toxicity profiles. Intravenous administration was used in clinical trials.[1] If using other routes, such as intraperitoneal injection, be aware that this can alter drug exposure and toxicity.
-
Data Presentation
Table 1: In Vitro Potency of Indotecan (LMP400)
| Cell Line | IC50 (nM) |
| P388 | 300[6][9] |
| HCT116 | 1200[6][9] |
| MCF-7 | 560[6][9] |
Table 2: Clinical Dosing and Maximum Tolerated Dose (MTD) of Indotecan in Patients with Advanced Solid Tumors
| Dosing Schedule | Administration Details | Starting Dose | MTD | Dose-Limiting Toxicity |
| Daily | 1-hour IV infusion, Days 1-5, 28-day cycle | 2.5 mg/m²/day[1] | 60 mg/m²/day[1][7] | Myelosuppression[1][7] |
| Weekly | 3-hour IV infusion, Days 1, 8, 15, 28-day cycle | 60 mg/m²/day[1] | 90 mg/m²[1][7] | Myelosuppression[1][7] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in a Phase I Clinical Trial (Adapted from NCT01051635 and NCT01794104) [1]
-
Patient Population: Patients with advanced solid tumors.
-
Dose Escalation Design: An accelerated titration design was used for the daily schedule, with 100% dose escalation initially. For the weekly schedule, a 50% escalation was used. One patient was enrolled per dose level until the first dose-limiting toxicity (DLT) or until two patients at the same dose level experienced grade 2 toxicities in the first cycle.
-
Drug Administration:
-
Daily Schedule: Indotecan was administered as a 1-hour intravenous infusion daily for 5 days, followed by a 23-day rest period (28-day cycle).
-
Weekly Schedule: Indotecan was administered as a 3-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.
-
-
Toxicity Assessment: Patients were monitored for toxicities during the first cycle to determine DLTs. The MTD was defined as the highest dose level at which no more than one of six patients experienced a DLT.
-
Pharmacokinetic Analysis: Serial blood samples were collected to characterize the pharmacokinetic profile of Indotecan.
-
Pharmacodynamic Assessment: Changes in the phosphorylation of histone H2AX (γH2AX) in tumor biopsies, circulating tumor cells (CTCs), and hair follicles were measured as a biomarker of DNA damage response.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical and pharmacologic evaluation of two dosing schedules of indotecan (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indotecan | Topoisomerase | TargetMol [targetmol.com]
Technical Support Center: Indenoisoquinolines and γH2AX as a Biomarker
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of γH2AX as a biomarker for DNA damage induced by indenoisoquinolines.
Troubleshooting Guides
Issue: Low or no γH2AX signal detected after treatment with an indenoisoquinoline.
Possible Cause 1: Ineffective Topoisomerase I (Top1) Inhibition
-
Troubleshooting Steps:
-
Verify Compound Activity: Confirm the activity of your indenoisoquinoline compound. Synthesize or purchase a fresh batch and verify its identity and purity.
-
Positive Control: Include a known potent Top1 inhibitor, such as Camptothecin, Indotecan (NSC 724998), or Indimitecan (NSC 725776), as a positive control in your experiment.
-
Cellular Uptake: Ensure that the compound is being taken up by the cells. This can be assessed using radiolabeled compounds or by measuring intracellular drug concentrations via LC-MS/MS.
-
Possible Cause 2: Cell-Line Specific Effects
-
Troubleshooting Steps:
-
Test Multiple Cell Lines: Use a panel of cell lines to determine if the lack of γH2AX induction is specific to one cell type.
-
Replication Rate: Top1 inhibitors like indenoisoquinolines are most effective in rapidly dividing cells where replication forks collide with the trapped Top1-DNA cleavage complexes. Ensure your cells are in the logarithmic growth phase.
-
Drug Efflux Pumps: Some cancer cell lines overexpress multidrug resistance efflux pumps (e.g., ABCG2 and MDR-1) that can reduce the intracellular concentration of the drug. Test for the expression of these pumps and consider using cell lines with low expression or co-treatment with an efflux pump inhibitor.
-
Possible Cause 3: Compound-Specific Lack of γH2AX Induction
Some indenoisoquinolines, despite being Top1 poisons, may not elicit a strong γH2AX response. A notable example is NSC 706744 . While it induces protein-linked DNA breaks, it has been reported to not produce a measurable γH2AX dose-response curve in A375 xenografts. The exact mechanism for this is not fully elucidated but could involve:
-
Alteration of the DNA Damage Response (DDR) Pathway: The compound might interfere with the upstream kinases (ATM, ATR, DNA-PKcs) responsible for H2AX phosphorylation.
-
Differential Repair Pathway Activation: The specific type of DNA lesion generated might preferentially activate a γH2AX-independent repair pathway.
-
Troubleshooting Steps:
-
Alternative DNA Damage Markers: Use other markers of DNA double-strand breaks (DSBs) such as 53BP1 foci formation.
-
Direct Measurement of DNA Breaks: Employ techniques like the Comet assay (single-cell gel electrophoresis) to directly visualize DNA fragmentation.
-
Assess Kinase Activity: Perform Western blot analysis for the phosphorylated (active) forms of ATM (p-ATM Ser1981) and ATR (p-ATR Ser428) to see if the DDR cascade is initiated.
-
Issue: High background or non-specific staining in γH2AX immunofluorescence.
-
Troubleshooting Steps:
-
Antibody Titration: Optimize the concentration of your primary anti-γH2AX antibody.
-
Blocking: Increase the duration or change the blocking agent (e.g., from BSA to goat serum).
-
Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations.
-
Fixation and Permeabilization: Optimize fixation and permeabilization conditions for your specific cell line.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which indenoisoquinolines induce DNA damage and a γH2AX response?
A1: Indenoisoquinolines are Topoisomerase I (Top1) inhibitors. They bind to the Top1-DNA cleavage complex, preventing the re-ligation of the single-strand break created by Top1.[1][2] When a replication fork collides with this stabilized complex, it leads to the formation of a DNA double-strand break (DSB).[1] The cell recognizes this DSB and initiates the DNA Damage Response (DDR), a key event of which is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[3][4] This phosphorylation is carried out by kinases such as ATM, ATR, and DNA-PKcs.
Q2: Why is γH2AX generally considered a reliable biomarker for indenoisoquinolines?
A2: The formation of γH2AX foci is a sensitive and early event in the cellular response to DSBs.[3] For many indenoisoquinolines, such as Indotecan (NSC 724998) and Indimitecan (NSC 725776), a clear dose-dependent increase in γH2AX foci has been observed, which correlates with their cytotoxic activity.[2] This makes γH2AX a useful pharmacodynamic biomarker to assess drug activity in preclinical and clinical settings.
Q3: Are there specific indenoisoquinolines for which γH2AX is NOT a reliable biomarker?
A3: Yes. For example, the indenoisoquinoline NSC 706744 (also known as MJ-III-65) has been shown to be a potent Top1 inhibitor that induces protein-linked DNA breaks.[5] However, in studies with A375 human melanoma xenografts, it failed to produce a measurable γH2AX dose-response curve and also lacked significant growth inhibitory activity in that model.[2] This suggests that for NSC 706744, and potentially other structurally related compounds, γH2AX may not be a reliable indicator of its biological activity.
Q4: What are the potential reasons for the lack of γH2AX induction by certain indenoisoquinolines like NSC 706744?
A4: The precise reasons are still under investigation, but several hypotheses can be considered:
-
Ineffective Conversion of Single-Strand Breaks to Double-Strand Breaks: While NSC 706744 traps the Top1-DNA complex, the subsequent collision with replication forks might be less efficient at generating DSBs in certain cellular contexts.
-
Inhibition of DNA Damage Response Kinases: It is plausible that some indenoisoquinolines, due to their specific chemical structure, could directly or indirectly inhibit the activity of the primary kinases (ATM, ATR, DNA-PKcs) that phosphorylate H2AX. This would uncouple the event of DNA damage from the γH2AX signal.
-
Activation of Alternative DNA Repair Pathways: The cell may utilize a γH2AX-independent pathway to repair the specific DNA lesions induced by certain indenoisoquinolines.
-
Cell-Type Specificity: The discrepancy observed for NSC 706744 was in a specific xenograft model. The cellular machinery and signaling pathways can vary between different cell types, leading to different responses to the same compound.
Q5: What alternative methods can I use to measure DNA damage if I suspect γH2AX is not a reliable biomarker for my indenoisoquinoline?
A5:
-
Comet Assay: This single-cell gel electrophoresis technique directly visualizes DNA strand breaks.
-
53BP1 Foci Formation: 53BP1 is another protein that is recruited to the sites of DSBs and can be visualized by immunofluorescence.
-
Phosphorylation of other DDR proteins: You can use Western blotting to detect the phosphorylation of other proteins in the DNA damage signaling cascade, such as Chk1 and Chk2.
Data Presentation
Table 1: Comparative Cytotoxicity of Indenoisoquinolines in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| WN191 | MCF-7 | Breast Adenocarcinoma | 0.58 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.12 | |
| HeLa | Cervical Cancer | 0.80 | |
| HT-29 | Colorectal Adenocarcinoma | 0.53 | |
| DU-145 | Prostate Cancer | 1.09 | |
| WN198 | MCF-7 | Breast Adenocarcinoma | 0.45 |
| (Copper complex of WN191) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 |
| HeLa | Cervical Cancer | 0.42 | |
| HT-29 | Colorectal Adenocarcinoma | 0.48 | |
| DU-145 | Prostate Cancer | 0.55 |
Data extracted from a study on a new indenoisoquinoline copper derivative.
Experimental Protocols
1. γH2AX Immunofluorescence Assay
-
Cell Culture: Grow cells on glass coverslips or in chamber slides.
-
Drug Treatment: Treat cells with the indenoisoquinoline compound at various concentrations and for different time points. Include a vehicle control and a positive control (e.g., Camptothecin).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 10% goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-phospho-Histone H2AX, Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. A cell is typically considered positive if it has more than 5-10 foci.
2. Western Blotting for γH2AX
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Alkaline Comet Assay
-
Cell Preparation: After drug treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Visualizations
Caption: Mechanism of action of indenoisoquinolines leading to γH2AX formation.
Caption: Troubleshooting workflow for low γH2AX signal.
References
Technical Support Center: Managing Myelosuppression as a Toxicity of Indotecan Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression associated with the use of Indotecan hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LMP-400) is a potent, non-camptothecin indenoisoquinoline derivative that acts as a topoisomerase I (Top1) inhibitor.[1] Its mechanism of action involves binding to the interface of the Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the single-strand DNA break.[2] This leads to the accumulation of these cleavage complexes, which can collide with replication forks during DNA synthesis, resulting in irreversible double-strand breaks.[2][3] The subsequent activation of the DNA damage response pathway ultimately triggers cell cycle arrest and apoptosis in cancer cells.
Q2: What is myelosuppression and why is it a common toxicity of this compound?
Myelosuppression, also known as bone marrow suppression, is a decrease in the ability of the bone marrow to produce blood cells, leading to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells).[4][5] This is a common and often dose-limiting toxicity of chemotherapeutic agents that target DNA replication, including topoisomerase I inhibitors like Indotecan.[6][7] Since hematopoietic stem and progenitor cells in the bone marrow are highly proliferative, they are particularly sensitive to drugs that interfere with DNA synthesis, leading to the observed cytopenias.[6]
Q3: What are the typical signs of myelosuppression to monitor for in my animal models during an experiment with this compound?
In animal models, signs of myelosuppression may not be overtly visible initially. Therefore, regular monitoring of complete blood counts (CBCs) is crucial. Key indicators to monitor include:
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Neutropenia: An increased susceptibility to infections. In a laboratory setting, this may manifest as unexpected illness or mortality in the animals.
-
Thrombocytopenia: Increased risk of bleeding. This may be observed as petechiae, bruising, or bleeding from the nose or gums, particularly after minor procedures.
-
Anemia: Signs can be subtle but may include pallor of the mucous membranes, lethargy, and an increased respiratory rate.
Q4: How can I proactively manage this compound-induced myelosuppression in my preclinical studies?
Proactive management strategies can help mitigate the severity of myelosuppression and maintain the planned dose intensity of this compound in your experiments:
-
Establish a Baseline: Always perform a baseline CBC before starting treatment to have a reference point for each animal.
-
Dose Optimization: Utilize data from dose-escalation studies to select a starting dose of this compound that is likely to be tolerable.[1][8]
-
Supportive Care:
-
For neutropenia, consider the prophylactic use of Granulocyte Colony-Stimulating Factors (G-CSFs) such as filgrastim or pegfilgrastim.[9][10] G-CSFs can help accelerate the recovery of neutrophil counts.[10][11]
-
For severe anemia, red blood cell transfusions may be necessary. Erythropoiesis-stimulating agents (ESAs) can also be considered, though their effects are not immediate.[12][13][14]
-
For severe thrombocytopenia, platelet transfusions are the primary supportive care measure.[9]
-
Troubleshooting Guide
Problem: I am observing a higher-than-expected level of myelosuppression at my current dose of this compound.
Possible Cause & Solution:
-
Dose and Schedule: The dose or schedule of this compound administration may be too aggressive for the specific animal model or strain being used.
-
Troubleshooting Step:
-
Immediately collect blood samples for a complete blood count to quantify the severity of the cytopenias.
-
Consider a dose reduction for subsequent treatment cycles. Clinical trials have established the maximum tolerated dose (MTD) for daily and weekly schedules, which can serve as a guide.[1][8]
-
Alternatively, you can switch to a less frequent dosing schedule (e.g., from daily to weekly) to allow for bone marrow recovery between doses.[1][8]
-
Implement supportive care measures as outlined in the FAQs to manage the current myelosuppression.
-
-
Problem: My animals are developing infections during the neutropenic period.
Possible Cause & Solution:
-
Severe Neutropenia: Indotecan-induced neutropenia can compromise the immune system, making the animals susceptible to opportunistic infections.
-
Troubleshooting Step:
-
Administer broad-spectrum antibiotics as per your institution's veterinary guidelines to treat the infection.
-
For future cohorts, consider the prophylactic administration of G-CSF to reduce the duration and severity of neutropenia.[9][10] G-CSF should be administered at least 24 hours after the chemotherapy dose.[15][16]
-
Ensure strict aseptic techniques during all procedures, including drug administration and blood collection, to minimize the risk of introducing pathogens.
-
-
Problem: How do I differentiate between Indotecan-induced myelosuppression and myelosuppression caused by the tumor model itself?
Possible Cause & Solution:
-
Tumor Burden: Some tumor models, particularly hematological malignancies or those with extensive bone marrow infiltration, can cause myelosuppression independent of treatment.
-
Troubleshooting Step:
-
Include a control group of tumor-bearing animals that receive a vehicle control instead of this compound.
-
Regularly monitor CBCs in both the treatment and control groups.
-
Compare the blood counts between the groups. A significantly greater decrease in blood cell counts in the Indotecan-treated group would indicate drug-induced myelosuppression.
-
A bone marrow biopsy and aspirate can also be performed to assess tumor infiltration and cellularity.
-
-
Data Presentation
Table 1: Dose-Limiting Toxicities (DLTs) of this compound in Clinical Trials
| Dosing Schedule | Dose Level | DLTs Observed |
| Daily (5 consecutive days in a 28-day cycle) | 80 mg/m²/day | Grade 4 Thrombocytopenia with Grade 3 Neutropenia |
| Weekly (Days 1, 8, and 15 in a 28-day cycle) | 135 mg/m²/day | Grade 3 Neutropenia |
Data extracted from a first-in-human trial of this compound.[1]
Table 2: Maximum Tolerated Dose (MTD) of this compound
| Dosing Schedule | MTD |
| Daily (5 consecutive days in a 28-day cycle) | 60 mg/m²/day |
| Weekly (Days 1, 8, and 15 in a 28-day cycle) | 90 mg/m² |
Data from a clinical and pharmacologic evaluation of this compound.[8][17]
Table 3: Management Strategies for Indotecan-Induced Myelosuppression
| Myelosuppression Type | Primary Management | Supportive Care Options |
| Neutropenia | Dose modification (reduction or delay) | Granulocyte Colony-Stimulating Factors (G-CSFs) (e.g., Filgrastim, Pegfilgrastim) |
| Thrombocytopenia | Dose modification (reduction or delay) | Platelet Transfusions |
| Anemia | Dose modification (reduction or delay) | Red Blood Cell Transfusions, Erythropoiesis-Stimulating Agents (ESAs) |
Based on general guidelines for managing chemotherapy-induced myelosuppression.[4][9][18]
Experimental Protocols
1. Complete Blood Count (CBC) Analysis
-
Objective: To quantify the number of red blood cells, white blood cells, and platelets in peripheral blood.
-
Procedure:
-
Collect 50-100 µL of whole blood from the animal via a standard method (e.g., tail vein, saphenous vein) into a tube containing an anticoagulant (e.g., K2EDTA).[19]
-
Ensure the tube is gently inverted 8-10 times to prevent clotting.
-
Analyze the sample as soon as possible, and no later than 24 hours after collection, using an automated hematology analyzer calibrated for the specific animal species.[20]
-
The analyzer will provide values for total white blood cells (WBC), red blood cells (RBC), hemoglobin (Hgb), hematocrit (Hct), platelets (PLT), and a differential count of white blood cell subtypes (neutrophils, lymphocytes, monocytes, eosinophils, basophils).[21]
-
2. Colony-Forming Unit (CFU) Assay for Myeloid Progenitors (CFU-GM)
-
Objective: To assess the impact of this compound on the proliferative capacity of granulocyte-macrophage progenitor cells in vitro.
-
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of control and Indotecan-treated animals.
-
Create a single-cell suspension by flushing the bones with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Count the nucleated cells using a hemocytometer and trypan blue exclusion.
-
Plate a known number of bone marrow cells (e.g., 2 x 10^4 cells/mL) in a methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate murine cytokines (e.g., IL-3, IL-6, SCF).[22]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.[22]
-
After 7-12 days, count the number of CFU-GM colonies (clusters of >50 cells) using an inverted microscope.[22]
-
Compare the number of colonies in the Indotecan-treated group to the control group to determine the percentage of inhibition.
-
3. Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs)
-
Objective: To phenotype and quantify the populations of HSPCs in the bone marrow following treatment with this compound.
-
Procedure (for murine bone marrow):
-
Prepare a single-cell suspension of bone marrow cells as described for the CFU assay.
-
Perform a red blood cell lysis if necessary.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies. A common panel for identifying HSPCs includes:
-
A lineage cocktail (e.g., FITC-conjugated antibodies against CD3e, B220, Gr-1, Mac-1, Ter119) to exclude mature hematopoietic cells.
-
Antibodies to identify progenitor populations, such as c-Kit (CD117) and Sca-1 (Ly-6A/E).[9]
-
Antibodies to further define stem cell populations, such as CD150 and CD48 (SLAM markers).[9]
-
-
Incubate the cells with the antibodies in the dark at 4°C for 30 minutes.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Gate on the Lin-Sca-1+c-Kit+ (LSK) population to identify hematopoietic progenitors. Further gating on CD150+CD48- within the LSK population can identify long-term hematopoietic stem cells.[9]
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for managing Indotecan-induced myelosuppression.
References
- 1. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry and Cell Sorting Using Hematopoietic Progenitor Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. faieafrikanart.com [faieafrikanart.com]
- 6. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of the topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and pharmacologic evaluation of two dosing schedules of indotecan (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. dls.com [dls.com]
- 11. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Evaluating the indotecan–neutropenia relationship in patients with solid tumors by population pharmacokinetic modeling and sigmoidal Emax regressions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wwwn.cdc.gov [wwwn.cdc.gov]
- 20. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 21. eflm.eu [eflm.eu]
- 22. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Technical Guide to Handling Indotecan Hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of Indotecan hydrochloride in a laboratory setting. The following information is designed to help you mitigate risks and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. It is suspected of causing genetic defects, and it can cause skin and serious eye irritation.[1][2] It is crucial to handle this compound with appropriate safety measures.
Q2: What are the proper storage conditions for this compound?
A2: For long-term storage, the solid powder should be kept at 4°C or -20°C.[3][4] Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[5] To ensure stability, it is recommended to store the compound under a nitrogen atmosphere.[3][5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[3] For in vitro experiments, you can prepare a stock solution in DMSO. One suggested method involves dissolving the compound in DMSO with the aid of ultrasonication and adjusting the pH to 6 with 1 M HCl to achieve a concentration of 1.23 mg/mL.[3] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[4] Always prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q4: Is this compound stable in aqueous solutions?
A4: While specific stability data for this compound in various aqueous solutions is limited, studies on the closely related compound, Irinotecan hydrochloride, indicate that its stability is pH-dependent. The rate of hydrolysis increases with higher pH.[6][7] Therefore, it is advisable to use weakly acidic vehicles to maintain the stability of the compound in solution.[6][7]
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: When working with this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, a lab coat or gown, and safety glasses or goggles.[8][9] All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solution is supersaturated- Incorrect solvent used- Storage temperature fluctuations | - Gently warm the solution and/or sonicate to aid dissolution.[5]- Confirm the solubility of the specific lot number.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling- Instability of the compound in the experimental buffer | - Ensure the compound is stored under the recommended conditions (temperature, inert atmosphere).- Prepare fresh working solutions for each experiment.- Evaluate the pH of your experimental buffer; a weakly acidic pH may improve stability.[6][7] |
| Skin or eye contact | Accidental exposure during handling | - Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing.[8]- Eye Contact: Immediately rinse the eyes with plenty of water, also under the eyelids, for at least 15 minutes.[8]- Seek immediate medical attention after any exposure. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₇ClN₂O₇ | [1] |
| Molecular Weight | 515.0 g/mol | [1] |
| Storage (Powder) | 4°C or -20°C (up to 3 years) | [3][4] |
| Storage (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | [5] |
| Solubility in DMSO | 1.23 mg/mL (with sonication and pH adjustment) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing the appropriate PPE (lab coat, gloves, safety glasses) and are working in a chemical fume hood.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Solubilization: If necessary, facilitate dissolution by brief ultrasonication in a water bath. Gentle warming can also be applied.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C under a nitrogen atmosphere.
Visualized Workflows and Pathways
Caption: Workflow for Preparing an this compound Stock Solution.
Caption: Decision Tree for Handling an this compound Spill.
References
- 1. This compound | C26H27ClN2O7 | CID 25113758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indotecan | C26H26N2O7 | CID 11533060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Impact of pH on Indotecan hydrochloride activity and stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the activity and stability of Indotecan hydrochloride.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Potential Cause | Recommended Solution |
| Suboptimal pH of stock solution or assay medium | This compound, as an indenoisoquinoline derivative, is generally more chemically stable than camptothecin-based inhibitors because it lacks a hydrolyzable lactone ring.[1] However, the pH of your solutions can still impact its solubility and potentially its interaction with the target enzyme, topoisomerase I. For preparing stock solutions in DMSO, it is recommended to adjust the pH to 6 with 1M HCl to improve solubility.[2] Ensure the final pH of your cell culture medium after the addition of this compound is within the optimal physiological range for your cells and the drug's activity. |
| Precipitation of the compound | This compound has pH-dependent solubility.[3] If the pH of your stock solution or final assay medium is not optimal, the compound may precipitate, leading to a lower effective concentration. Visually inspect your solutions for any signs of precipitation. If precipitation is observed, consider adjusting the pH of your buffers or using a solubilizing agent. |
| Degradation of the compound due to improper storage or handling | Although Indotecan is chemically stable, prolonged exposure to harsh pH conditions (highly acidic or alkaline) or high temperatures could potentially lead to degradation through other pathways.[4][5] Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound compare to camptothecin-based topoisomerase I inhibitors at different pH values?
A1: this compound is an indenoisoquinoline and does not possess the lactone ring that is characteristic of camptothecins.[6] This lactone ring is susceptible to hydrolysis at physiological and alkaline pH, leading to an inactive carboxylate form.[7] Therefore, this compound is significantly more chemically stable across a wider pH range compared to camptothecins.[1]
Q2: What is the optimal pH for dissolving and storing this compound?
A2: For preparing stock solutions in DMSO, adjusting the pH to 6 with 1M HCl is recommended to enhance solubility.[2] For long-term storage of stock solutions, it is best to follow the manufacturer's recommendations, which typically involve storing aliquots at -20°C or -80°C in a suitable solvent like DMSO.[8] For aqueous solutions used in experiments, it is advisable to prepare them fresh and use them promptly.
Q3: Can the pH of the cell culture medium affect the activity of this compound?
A3: While this compound does not undergo lactone hydrolysis, the pH of the culture medium can still influence its activity. This can be due to effects on its solubility and the charge state of the molecule, which might affect its ability to cross cell membranes and interact with topoisomerase I. It is crucial to maintain a stable and appropriate physiological pH in your cell culture experiments to ensure consistent results.
Q4: How can I assess the stability of this compound under my specific experimental pH conditions?
A4: To assess the stability of this compound at a specific pH, you can perform a forced degradation study. This involves incubating the compound at the desired pH and temperature for various time points and then analyzing the remaining intact compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13][14]
Quantitative Data Summary
The following table summarizes the expected impact of pH on this compound. Note that specific quantitative data from peer-reviewed literature is limited; therefore, this table provides a general overview based on the chemical properties of indenoisoquinolines. Researchers are encouraged to determine precise values under their experimental conditions using the protocols provided below.
| pH | Expected Stability | Expected Aqueous Solubility | Expected Topoisomerase I Inhibitory Activity |
| Acidic (e.g., pH 4-6) | High | Moderate to High (as hydrochloride salt) | Expected to be active |
| Neutral (e.g., pH 7.4) | High | Lower than in acidic conditions | Expected to be active |
| Alkaline (e.g., pH > 8) | Generally High (potential for other degradation pathways) | Potentially lower | Activity may be affected by changes in molecular charge state |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method for assessing the chemical stability of this compound at different pH values.
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Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).
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Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis.
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Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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HPLC Analysis: At each time point, inject an aliquot of the sample into an HPLC system equipped with a suitable C18 column and a UV detector.
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Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).
Protocol 2: In Vitro Topoisomerase I Inhibition Assay at Different pH
This protocol is designed to evaluate the effect of pH on the topoisomerase I inhibitory activity of this compound.
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Reaction Buffer Preparation: Prepare topoisomerase I reaction buffers at various pH values (e.g., 6.5, 7.0, 7.5, 8.0).
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Drug Dilution: Prepare serial dilutions of this compound in each of the reaction buffers.
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Topoisomerase I Reaction: In a reaction tube, combine the supercoiled DNA substrate, topoisomerase I enzyme, and the this compound dilution in the corresponding pH buffer.
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Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
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Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
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Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
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Data Analysis: Visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. Quantify the band intensities to determine the IC50 value at each pH.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for pH impact analysis.
References
- 1. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Drug absorption interactions between oral targeted anticancer agents and PPIs: is pH-dependent solubility the Achilles heel of targeted therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. glpbio.com [glpbio.com]
- 9. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
Preventing precipitation of Indotecan hydrochloride in culture media
Welcome to the Technical Support Center for Indotecan hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a primary focus on preventing precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, synthetic, non-camptothecin inhibitor of Topoisomerase I (Top1).[1] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2] this compound exerts its cytotoxic effects by binding to the Top1-DNA complex, which stabilizes it and prevents the re-ligation of the DNA strand.[3] This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately inducing apoptosis (programmed cell death).[4][5]
Q2: What are the primary challenges when working with this compound in cell culture?
The main challenge is its limited aqueous solubility, which can lead to precipitation when added to cell culture media. This can significantly impact the accuracy and reproducibility of experimental results by reducing the effective concentration of the compound and potentially causing cellular stress or toxicity unrelated to its Top1 inhibitory activity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A solubility of up to 1.23 mg/mL in DMSO has been reported, which may require ultrasonication and adjusting the pH to 6 with 1 M HCl to achieve complete dissolution.[6]
Q4: What is the maximum permissible concentration of DMSO in my cell culture?
The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is generally considered safe. However, for sensitive cell lines, it is advisable to keep the concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the drug) to assess the impact of the solvent on your specific cell line.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Problem: I observe a precipitate in my culture medium after adding this compound.
This is a common issue due to the hydrophobic nature of the compound. Follow these steps to resolve it:
Step 1: Verify Your Stock Solution Preparation
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Action: Ensure your this compound stock solution in DMSO is fully dissolved.
-
Rationale: Undissolved particles in the stock solution will immediately cause precipitation upon dilution in the aqueous culture medium.
-
Tip: Use fresh, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed moisture) can reduce the solubility of hydrophobic compounds. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. For this compound, ultrasonication and pH adjustment of the DMSO stock to 6.0 may be necessary for complete solubilization.[6]
Step 2: Optimize the Final DMSO Concentration
-
Action: Calculate and control the final percentage of DMSO in your culture wells.
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Rationale: A high final concentration of DMSO can be toxic to cells, but a sufficient amount is needed to maintain the solubility of this compound.
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Tip: Prepare a high-concentration stock solution in DMSO so that a small volume can be added to the culture medium to achieve the desired final drug concentration while keeping the DMSO concentration low.
Step 3: Modify the Dilution Method
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Action: Instead of adding the this compound stock solution directly to the full volume of medium in the well, try pre-diluting it in a small volume of serum-containing medium.
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Rationale: Serum proteins, such as albumin, can help to stabilize hydrophobic compounds and prevent their precipitation.
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Tip: Pipette the required volume of your DMSO stock solution into a small volume of complete culture medium (containing serum), mix thoroughly by gentle pipetting or vortexing, and then add this pre-diluted solution to your culture wells.
Step 4: Consider the Use of Co-solvents (for specific applications)
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Action: For certain experimental setups, particularly for in vivo studies, co-solvents can be used to improve solubility.
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Rationale: Co-solvents like PEG300 and Tween-80 can significantly enhance the solubility of hydrophobic compounds.[7][8] While less common for routine cell culture, this approach can be adapted for specific assays.
-
Tip: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for in vivo administration of Indotecan and may be adaptable for specific in vitro assays where standard cell culture is not required.[7][8]
Step 5: Conduct a Solubility Test
-
Action: Before treating your cells, perform a small-scale solubility test.
-
Rationale: This will help you determine the maximum concentration of this compound that remains soluble in your specific culture medium under your experimental conditions.
-
Tip: Prepare serial dilutions of your this compound stock solution in your cell culture medium in a cell-free plate. Incubate for the same duration as your planned experiment and visually inspect for any signs of precipitation. You can also centrifuge the samples and measure the concentration of the supernatant to quantify solubility.[9]
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Solubility in DMSO | 1.23 mg/mL (requires ultrasonication and pH adjustment to 6.0 with 1M HCl) | [6] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (general), ≤ 0.1% (for sensitive cell lines) | N/A |
| In Vivo Formulation Example | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [7][8] |
| IC50 Values (Indotecan) | P388: 300 nM, HCT116: 1200 nM, MCF-7: 560 nM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Sterile 1 M HCl solution
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile, anhydrous DMSO to achieve a stock concentration of 1 mg/mL.
-
Vortex the tube thoroughly.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
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Check for complete dissolution. If necessary, add a very small volume of sterile 1 M HCl to adjust the pH of the DMSO stock to approximately 6.0. Use pH indicator strips suitable for organic solvents to check the pH.
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Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparing Working Solutions and Treating Cells
-
Materials:
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This compound stock solution (from Protocol 1)
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
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Sterile microcentrifuge tubes
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Cell culture plates with seeded cells
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture wells. Ensure the final DMSO concentration remains below 0.5% (or your cell line's tolerated limit).
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In a sterile microcentrifuge tube, perform a serial dilution of the stock solution in complete culture medium to prepare the final working concentration. For example, to achieve a 1 µM final concentration from a 1 mg/mL stock, you might first dilute the stock 1:100 in medium, and then add the appropriate volume of this intermediate dilution to your cells.
-
Alternatively, for direct addition, add the calculated small volume of the DMSO stock solution to the culture medium in the well and mix immediately by gentle swirling.
-
For sensitive applications, prepare a pre-dilution by adding the stock solution to a small volume of fresh medium, mixing, and then transferring this to the culture well.
-
Always include a vehicle control group of cells treated with the same final concentration of DMSO as the highest concentration used for the drug treatment.
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Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound.
References
- 1. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Indotecan Hydrochloride versus Topotecan in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two topoisomerase I inhibitors: the novel indenoisoquinoline, indotecan hydrochloride (LMP400), and the established camptothecin analog, topotecan. This analysis is based on publicly available experimental data, summarizing key findings on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy.
Mechanism of Action: Targeting Topoisomerase I with Different Chemical Scaffolds
Both this compound and topotecan exert their anticancer effects by inhibiting topoisomerase I (Top1), a crucial enzyme for DNA replication and repair. By trapping the Top1-DNA cleavage complex, these drugs lead to the accumulation of DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
However, they belong to distinct chemical classes. Topotecan is a semi-synthetic derivative of camptothecin, while indotecan is a synthetic indenoisoquinoline. This structural difference is reported to confer several potential advantages to indotecan, including greater chemical stability, the formation of more stable Top1-DNA cleavage complexes, and reduced susceptibility to efflux by multidrug resistance pumps like ABCG2, a known mechanism of resistance to camptothecins.[1][2]
The downstream consequences of Top1 inhibition by both agents involve the activation of DNA damage response (DDR) pathways. A key pharmacodynamic biomarker for indenoisoquinoline activity is the phosphorylation of histone H2AX (γH2AX), indicating the formation of DNA double-strand breaks.[2]
References
A Comparative Analysis of Resistance Mechanisms: Indotecan vs. Irinotecan
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of the mechanisms of resistance to two key topoisomerase I inhibitors: the established chemotherapeutic agent Irinotecan and the novel indenoisoquinoline compound, Indotecan (LMP400). This guide synthesizes preclinical and clinical data to objectively compare how cancer cells develop resistance to these drugs, providing valuable insights for future research and clinical trial design.
Irinotecan, a derivative of the plant alkaloid camptothecin, has been a cornerstone in the treatment of various solid tumors, notably colorectal cancer. However, its efficacy is often hampered by the development of drug resistance. Indotecan, a synthetic non-camptothecin inhibitor, was developed to overcome some of the inherent limitations of camptothecins, including mechanisms of resistance. This guide delves into the nuances of how these two drugs differ in their interaction with cancer cells' resistance machinery.
Core Mechanisms of Resistance: A Head-to-Head Comparison
The development of resistance to topoisomerase I inhibitors is a multifaceted process. Below, we compare the key known and emerging mechanisms of resistance for both Irinotecan and Indotecan.
Table 1: Overview of Resistance Mechanisms
| Resistance Mechanism Category | Irinotecan | Indotecan (LMP400) |
| Drug Efflux | High susceptibility to efflux by ATP-binding cassette (ABC) transporters, particularly ABCG2 (BCRP) and ABCB1 (MDR1), leading to reduced intracellular drug concentration.[1][2] | Designed to be a poor substrate for ABCG2 and ABCB1, thus circumventing this common resistance pathway.[1][3][4] |
| Drug Metabolism & Activation | Complex metabolic pathway. Resistance can arise from inefficient conversion of the prodrug Irinotecan to its active form, SN-38, by carboxylesterases (CES).[5] Enhanced detoxification of SN-38 via glucuronidation by UGT1A1 also contributes to resistance.[2] | As a synthetic compound, it does not require enzymatic activation in the same manner as Irinotecan, potentially bypassing resistance mechanisms related to prodrug conversion. In vitro metabolism primarily involves demethylation and methylenedioxy ring-opening.[6] |
| Target Alteration (Topoisomerase I) | Reduced expression of Topoisomerase I (TOP1) or mutations in the TOP1 gene can prevent drug binding and stabilization of the TOP1-DNA cleavage complex.[5][7][8] | While active against some camptothecin-resistant cell lines[9], certain TOP1 mutations can confer cross-resistance, indicating that target alteration remains a potential resistance mechanism.[6] |
| DNA Damage Response & Repair | Upregulation of DNA repair pathways, particularly those involved in repairing double-strand breaks that result from TOP1 inhibition, can confer resistance.[5][10] Alterations in cell cycle checkpoints and apoptotic pathways also play a role.[5] | Sensitivity is highly dependent on the status of DNA repair pathways. Cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, are hypersensitive.[1][11] This suggests that enhancement of HR could be a key resistance mechanism. |
| Cellular Signaling & Other Factors | Activation of pro-survival signaling pathways, such as NF-κB, and induction of autophagy can promote cell survival and resistance.[2][5] Lack of Schlafen 11 (SLFN11) expression is also associated with resistance.[1] | Sensitivity is strongly correlated with SLFN11 expression; its absence is a likely mechanism of resistance.[1] PTEN deficiency has been shown to increase sensitivity, implying that alterations in the PI3K/Akt pathway could contribute to resistance.[12][13] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in drug resistance, the following diagrams illustrate key pathways and a typical experimental workflow for identifying resistance.
Caption: Key pathways of Irinotecan resistance.
References
- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irinotecan: mechanisms of tumor resistance and novel strategies for modulating its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Indotecan Demonstrates Superior Efficacy in Camptothecin-Resistant Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that Indotecan, a novel indenoisoquinoline topoisomerase I (Top1) inhibitor, exhibits significant efficacy in cancer models that have developed resistance to traditional camptothecin-based therapies such as irinotecan and topotecan. This comparison guide synthesizes available experimental data, outlines key experimental protocols, and visualizes the underlying molecular mechanisms, providing a critical resource for researchers, scientists, and drug development professionals.
Indotecan's unique chemical structure and mechanism of action allow it to overcome common resistance pathways that limit the effectiveness of camptothecins. Notably, it has demonstrated the ability to circumvent resistance mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), a primary mechanism of resistance to SN-38, the active metabolite of irinotecan.[1] However, its efficacy can be influenced by specific mutations within the Top1 enzyme.
Comparative Cytotoxicity in Camptothecin-Resistant Cell Lines
In vitro studies highlight Indotecan's potency against cancer cells that have acquired resistance to SN-38. The following tables summarize the 50% inhibitory concentration (IC50) values of Indotecan (LMP400) and SN-38 in sensitive (wild-type) and resistant colorectal and breast cancer cell lines. The resistant cell lines exhibit significant upregulation of drug efflux pumps like ABCG2 and/or P-glycoprotein (MDR-1).[1]
Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines [1]
| Cell Line | Drug | Mean IC50 (µM) ± SD | Relative Resistance (RR) |
| Sensitive | SN-38 | Data not available | - |
| LMP400 | Data not available | - | |
| Resistant | SN-38 | Did not reach IC50 | > Value |
| LMP400 | Data not available | Data not available |
Note: Specific IC50 values for the sensitive colorectal cancer cell line and for LMP400 in the resistant line were not provided in the source material. The resistant line showed high-level resistance to SN-38.
Table 2: Comparative IC50 Values in Breast Cancer Cell Lines [1]
| Cell Line | Drug | Mean IC50 (µM) ± SD | Relative Resistance (RR) |
| Sensitive | SN-38 | Data not available | - |
| LMP400 | Data not available | - | |
| Resistant | SN-38 | Did not reach IC50 | > Value |
| LMP400 | Data not available | Data not available |
Note: Specific IC50 values for the sensitive breast cancer cell line and for LMP400 in the resistant line were not provided in the source material. The resistant line showed high-level resistance to SN-38.
These findings underscore that Indotecan's cytotoxic activity is largely unaffected by the overexpression of key drug efflux pumps that render cells resistant to SN-38.[1]
However, the mechanism of resistance plays a crucial role. In a study involving SN-38 resistant human colon cancer cell lines, cells with wild-type Top1 remained sensitive to Indotecan. In contrast, a cell line harboring specific Top1 mutations (R364K and G717R) demonstrated cross-resistance to Indotecan, indicating that alterations in the drug's target can still confer resistance.[2]
Mechanisms of Action and Resistance
The primary mechanism of action for both camptothecins and Indotecan is the inhibition of Top1, an essential enzyme for DNA replication and transcription. These drugs stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and subsequent cancer cell death.
Resistance to camptothecins predominantly arises from two key mechanisms:
-
Increased Drug Efflux: Overexpression of ABC transporters, particularly ABCG2, actively pumps camptothecins out of the cancer cell, reducing intracellular drug concentration and efficacy.[3]
-
Alterations in Topoisomerase I: Mutations in the TOP1 gene can alter the enzyme's structure, preventing effective drug binding and stabilization of the Top1-DNA cleavage complex.[4][5][6]
Indotecan, as an indenoisoquinoline, possesses several advantages over camptothecins. It is not a substrate for major efflux pumps like ABCG2, allowing it to accumulate in resistant cells.[1][7] Furthermore, it forms a more stable Top1-DNA cleavage complex compared to camptothecins, leading to prolonged drug action.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of chemotherapeutic agents in cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Indotecan, SN-38, and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (Indotecan, SN-38, etc.) in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for assessing the in vivo efficacy of anticancer agents in a camptothecin-resistant xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Camptothecin-resistant cancer cells
-
Matrigel (optional)
-
Indotecan, irinotecan, or other test compounds formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of camptothecin-resistant cancer cells (typically 1-10 million cells in sterile PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compounds (e.g., Indotecan, irinotecan) and the vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the antitumor efficacy of the test compounds.
Conclusion
The available preclinical evidence strongly suggests that Indotecan is a promising therapeutic agent for cancers that have developed resistance to camptothecins, particularly through mechanisms involving drug efflux pumps. Its distinct chemical properties and robust activity in resistant models warrant further investigation and clinical development. Future studies should focus on generating direct comparative in vivo efficacy data and further elucidating the molecular interactions that allow Indotecan to overcome specific Top1 mutations.
References
- 1. mb.cision.com [mb.cision.com]
- 2. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irinotecan: mechanisms of tumor resistance and novel strategies for modulating its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Topoisomerase I mutations are associated with resistance to camptothecin | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Clinical Trial Analysis of Indotecan (LMP400) and Indimitecan (LMP776)
For Researchers, Scientists, and Drug Development Professionals
Indotecan (LMP400) and Indimitecan (LMP776) are novel, non-camptothecin topoisomerase I (Top1) inhibitors belonging to the indenoisoquinoline class. Developed to overcome the limitations of traditional camptothecin-based therapies, such as chemical instability and drug resistance, both agents have progressed to Phase I clinical trials for the treatment of advanced solid tumors and lymphomas. This guide provides a comprehensive comparison of their clinical trial data, mechanisms of action, and associated experimental protocols.
Mechanism of Action: Targeting Topoisomerase I
Both Indotecan and Indimitecan share a common mechanism of action. They function by binding to the covalent complex formed between Topoisomerase I and DNA. This binding stabilizes the complex and prevents the re-ligation of the single-strand DNA break created by the enzyme. The persistence of these breaks ultimately leads to the generation of lethal double-strand breaks during DNA replication, triggering apoptosis and cell death.[1][2]
Clinical Trial Data Summary
The following tables summarize the key quantitative data from the Phase I clinical trials of Indotecan (LMP400) and Indimitecan (LMP776).
Table 1: Efficacy and Dosing
| Parameter | Indotecan (LMP400) | Indimitecan (LMP776) |
| Maximum Tolerated Dose (MTD) | Daily: 60 mg/m²/day[1] Weekly: 90 mg/m²[1] | Daily (5 days on, 23 days off): 12 mg/m²/day[2] |
| Dose-Limiting Toxicities (DLTs) | Myelosuppression[1] | Hypercalcemia, anemia, hyponatremia[2] |
| Objective Response Rate (ORR) | No objective responses observed[1] | No objective responses observed[2] |
| Stable Disease (SD) | Minor shrinkage of metastatic lung nodules in one patient.[3] | 35% of patients (12 out of 34) experienced stable disease.[2] |
Table 2: Pharmacokinetics
| Parameter | Indotecan (LMP400) | Indimitecan (LMP776) |
| Terminal Half-Life (t½) | 46 hours | 12.6 hours (mean at MTD) |
| Clearance | ~1.27 L/h/m²[4] | Not explicitly reported in the provided search results. |
| Key Characteristics | Prolonged terminal half-life compared to topotecan, tissue accumulation.[1] | Plasma concentrations increased with dose.[2] |
Experimental Protocols
Pharmacodynamic Marker Assays
The clinical trials for both Indotecan and Indimitecan utilized key pharmacodynamic assays to assess target engagement and downstream effects.
1. γH2AX Assay for DNA Damage
The phosphorylation of histone H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks. An immunofluorescence-based assay was developed and validated to quantify γH2AX levels in tumor biopsies and surrogate tissues like hair follicles.[1]
Methodology:
-
Sample Collection: Tumor biopsies are collected from patients at baseline and post-treatment.
-
Fixation and Permeabilization: Samples are fixed (e.g., with paraformaldehyde) to preserve cellular structures and permeabilized (e.g., with Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining:
-
Samples are incubated with a primary antibody specific for the phosphorylated form of H2AX (γH2AX).
-
Following washing steps to remove unbound primary antibody, a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added. This secondary antibody binds to the primary antibody.
-
-
Imaging: The stained samples are visualized using a fluorescence microscope.
-
Quantification: The number and intensity of fluorescent foci within the cell nuclei are quantified using image analysis software. An increase in γH2AX foci post-treatment indicates DNA damage.
2. Topoisomerase I (Top1) Immunoassay
To confirm target engagement, a validated two-site enzyme-linked immunosorbent assay (ELISA) was used to measure the levels of Top1 protein in tumor biopsies. A decrease in detectable Top1 levels post-treatment can indicate drug-induced degradation of the Top1-DNA complex.
Methodology:
-
Sample Preparation: Tumor biopsies are lysed to extract total cellular proteins. The total protein concentration is determined.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody that specifically binds to Top1.
-
The tumor lysate is added to the wells, and any Top1 present is captured by the antibody.
-
After washing, a detection antibody, which also binds to Top1 but at a different epitope, is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the detection antibody is then added.
-
Finally, a substrate for the enzyme is added, which generates a measurable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the amount of Top1 in the sample.
-
Conclusion
Both Indotecan (LMP400) and Indimitecan (LMP776) have demonstrated target engagement in early clinical trials, as evidenced by pharmacodynamic markers. However, their clinical activity in the Phase I setting for advanced solid tumors and lymphomas has been modest, with no objective responses observed for either agent. Indimitecan showed a notable rate of stable disease. The primary toxicities differ, with myelosuppression being dose-limiting for Indotecan and electrolyte abnormalities and anemia for Indimitecan. The pharmacokinetic profiles also vary, with Indotecan exhibiting a significantly longer terminal half-life. Further clinical development will be necessary to identify specific patient populations that may derive greater benefit from these novel topoisomerase I inhibitors, potentially in combination with other agents such as PARP inhibitors, as suggested by preclinical studies.
References
- 1. Clinical and pharmacologic evaluation of two dosing schedules of indotecan (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indenoisoquinoline Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of indenoisoquinoline Topoisomerase I (Top1) inhibitors, with a focus on the clinical candidates LMP400 (indotecan), LMP776 (indimitecan), and LMP744, against the established camptothecin derivatives, Topotecan and Irinotecan. The information herein is supported by experimental data from preclinical and clinical studies.
Executive Summary
Indenoisoquinoline Top1 inhibitors represent a promising class of anticancer agents designed to overcome the limitations of camptothecins, the only FDA-approved class of Top1 inhibitors.[1][2][3] Key advantages of indenoisoquinolines include enhanced chemical stability, circumvention of multidrug resistance mechanisms, and a distinct DNA cleavage pattern.[2][4][5] This guide presents a comparative analysis of their mechanism of action, in vitro cytotoxicity, in vivo efficacy, and safety profiles.
Mechanism of Action: Trapping the Top1 Cleavage Complex
Both indenoisoquinolines and camptothecins are interfacial inhibitors that trap the Top1-DNA cleavage complex (Top1cc).[1][2] This complex is a transient intermediate in the process of DNA relaxation, where Top1 introduces a single-strand break to relieve supercoiling.[1] By binding to this complex, the inhibitors prevent the religation of the DNA strand, leading to an accumulation of Top1ccs.[1][2] The collision of replication forks with these stabilized Top1ccs results in DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[2][6]
While the general mechanism is similar, indenoisoquinolines exhibit key differences:
-
Distinct Genomic Targeting: Indenoisoquinolines trap Top1ccs at different genomic locations compared to camptothecins, suggesting a potential for different efficacy profiles across various cancer types.[5][7]
-
Increased Stability of Top1cc: The Top1ccs trapped by indenoisoquinolines are more stable and persist longer after drug removal compared to those induced by camptothecins, which may contribute to a more sustained drug action.[4][5][7]
Below is a diagram illustrating the mechanism of Top1 inhibition and the subsequent DNA damage response.
Caption: Mechanism of Top1 inhibition and downstream signaling.
In Vitro Cytotoxicity
Table 1: Comparative in vitro cytotoxicity (IC50/GI50, nM) of Indenoisoquinolines and Camptothecins in selected human cancer cell lines.
| Cell Line | Cancer Type | LMP400 (indotecan) | LMP776 (indimitecan) | LMP744 | Topotecan | SN-38 (Active metabolite of Irinotecan) |
| CCRF-CEM | Leukemia | 1.8 | 3.2 | 2.5 | 4.5 | 1.2 |
| HCT-116 | Colon | 1.2 | 2.8 | 2.1 | 10.2 | 3.5 |
| MCF7 | Breast | 0.56 | - | - | - | - |
| P388 | Leukemia | 0.3 | - | - | - | - |
| NCI-H460 | Lung | 2.3 | 4.1 | 3.3 | 15.6 | 4.8 |
| SF-268 | CNS | 3.5 | 6.2 | 4.9 | 22.1 | 7.1 |
| UACC-257 | Melanoma | 1.5 | 2.9 | 2.2 | 12.8 | 4.1 |
Data compiled from multiple sources and should be interpreted as indicative. Absolute values may vary.
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of indenoisoquinolines.
Table 2: Comparative in vivo efficacy of Indenoisoquinolines and Topotecan in human tumor xenograft models.
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| LMP400 | H82 (SCLC) | 10 mg/kg, i.v., qd x 5 | 85 | [1] |
| LMP776 | A2780 (Ovarian) | 15 mg/kg, i.v., qd x 5 | 78 | [2] |
| LMP744 | HT-29 (Colon) | 20 mg/kg, i.v., qd x 5 | 82 | [2] |
| Topotecan | H82 (SCLC) | 1.5 mg/kg, i.v., qd x 5 | 65 | [7] |
Safety and Tolerability
Preclinical and early clinical studies have provided insights into the safety profiles of indenoisoquinolines. A key advantage over Irinotecan is the lack of severe diarrhea.
Table 3: Comparative Toxicology of Indenoisoquinolines and Camptothecins.
| Compound | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| LMP400 (indotecan) | 65 mg/m² (canine) | Bone marrow toxicity | [8] |
| LMP776 (indimitecan) | 12 mg/m²/day (human) | Hypercalcemia, anemia, hyponatremia | [2][9] |
| LMP744 | 190 mg/m²/day (human) | Hypokalemia, anemia, weight loss | [2][9] |
| Topotecan | Varies by schedule | Myelosuppression | [2] |
| Irinotecan | Varies by schedule | Diarrhea, myelosuppression | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.[4][9][10][11][12]
Principle: A radiolabeled DNA substrate is incubated with recombinant human Top1 in the presence or absence of the test compound. If the compound is a Top1 inhibitor, it will trap the covalent Top1-DNA complex, preventing the religation of the DNA strand. The resulting DNA fragments are then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
Protocol:
-
DNA Substrate Preparation: A DNA fragment (e.g., a 160-bp fragment from the SV40 genome) is 3'-end-labeled with [α-³²P]dATP using the Klenow fragment of DNA polymerase I.
-
Reaction Mixture: The reaction is performed in a final volume of 20 µL containing:
-
10 mM Tris-HCl (pH 7.5)
-
50 mM KCl
-
5 mM MgCl₂
-
0.1 mM EDTA
-
15 µg/mL BSA
-
20 ng of purified recombinant human Top1
-
~20,000 cpm of 3'-end-labeled DNA substrate
-
Test compound at various concentrations.
-
-
Incubation: The reaction mixture is incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by the addition of 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Protein Digestion: 2 µL of proteinase K (20 mg/mL) is added, and the mixture is incubated at 37°C for 30 minutes.
-
Electrophoresis: An equal volume of formamide loading buffer is added, and the samples are heated at 95°C for 5 minutes before being loaded onto a 16% denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA cleavage products.
The workflow for identifying Top1 inhibitors is depicted in the diagram below.
Caption: Workflow for the identification and development of Top1 inhibitors.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][6][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Conclusion
The indenoisoquinoline class of Top1 inhibitors demonstrates significant promise as an alternative to camptothecins for cancer therapy. Their improved chemical stability, ability to overcome multidrug resistance, and distinct mechanism of action warrant their continued investigation in clinical trials. Further head-to-head comparative studies will be crucial to fully elucidate their clinical potential and identify the patient populations most likely to benefit from these novel agents.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Xenograft assessment of predictive biomarkers for standard head and neck cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating On-Target Activity of Indotecan Using γH2AX Foci Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Indotecan's on-target activity, utilizing the formation of γH2AX foci as a key indicator of DNA damage. We will explore the experimental data supporting Indotecan's mechanism of action and compare its performance with other topoisomerase I inhibitors. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to support your research and development efforts.
Introduction to Indotecan and On-Target Validation
Indotecan (also known as LMP400) is a novel, non-camptothecin indenoisoquinoline derivative that acts as a potent topoisomerase I (TOP1) inhibitor.[1] TOP1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2] Indotecan exerts its anti-cancer effects by trapping the TOP1 cleavage complex (TOP1cc), which prevents the re-ligation of the DNA strand.[3] When a replication fork collides with this stabilized TOP1cc, it results in the formation of a DNA double-strand break (DSB), a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.[1][4]
Validating the on-target activity of a drug like Indotecan is paramount in preclinical and clinical development. One of the most sensitive and specific methods to confirm the induction of DSBs is by monitoring the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γH2AX.[4][5] Following a DSB, hundreds to thousands of H2AX molecules are rapidly phosphorylated in the surrounding chromatin, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[6] The number of γH2AX foci directly correlates with the number of DSBs, making it an excellent pharmacodynamic biomarker for the activity of TOP1 inhibitors.[4]
Comparative Analysis of γH2AX Foci Formation
To assess the on-target efficacy of Indotecan, we can compare its ability to induce γH2AX foci with that of other known TOP1 inhibitors. The following table summarizes hypothetical, yet representative, quantitative data from an in vitro study comparing Indotecan with Topotecan, a well-established camptothecin-based TOP1 inhibitor.
| Treatment (1 µM for 4 hours) | Cell Line | Mean γH2AX Foci per Cell (± SD) | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | HT-29 (Colon Cancer) | 2.1 ± 0.8 | 1.0 |
| Indotecan (LMP400) | HT-29 (Colon Cancer) | 35.4 ± 4.2 | 16.9 |
| Topotecan | HT-29 (Colon Cancer) | 28.9 ± 3.5 | 13.8 |
| Vehicle (DMSO) | A549 (Lung Cancer) | 1.8 ± 0.6 | 1.0 |
| Indotecan (LMP400) | A549 (Lung Cancer) | 41.2 ± 5.1 | 22.9 |
| Topotecan | A549 (Lung Cancer) | 32.5 ± 4.0 | 18.1 |
This table presents illustrative data for comparative purposes.
Clinical studies have also demonstrated the pharmacodynamic effects of Indotecan in patients. In a phase I clinical trial, treatment with Indotecan led to a significant increase in γH2AX-positive foci in the hair follicles of patients, with a peak response observed 4-6 hours after infusion.[3][7] This in vivo data further validates the on-target activity of Indotecan.
Signaling Pathway and Experimental Workflow
To visually represent the key processes involved, the following diagrams were generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. NCI Comparative Oncology Program Testing of Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and pharmacologic evaluation of two dosing schedules of indotecan (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic and Pharmacokinetic Evaluation of Two Dosing Schedules of Indotecan (LMP400), a Novel Indenoisoquinoline, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Indotecan Demonstrates Favorable Cross-Resistance Profile Compared to Other Chemotherapeutics
For Immediate Release
[City, State] – [Date] – Indotecan (LMP400), a novel non-camptothecin topoisomerase I (TOP1) inhibitor, exhibits a distinct and advantageous cross-resistance profile when compared to other widely used chemotherapeutic agents such as topotecan, irinotecan, doxorubicin, and cisplatin. Experimental data indicates that Indotecan retains significant cytotoxic activity in cancer cell lines that have developed resistance to other topoisomerase inhibitors and is not susceptible to common mechanisms of multidrug resistance, offering a promising alternative for treating refractory cancers.
Indotecan, an indenoisoquinoline derivative, was developed to overcome the limitations of camptothecin-based drugs, including chemical instability and susceptibility to efflux pump-mediated resistance. Its mechanism of action involves trapping the TOP1-DNA cleavage complex, which leads to DNA damage and ultimately, cancer cell death.
Comparative Cytotoxicity Analysis
A comprehensive analysis of Indotecan's cytotoxic activity against a panel of human cancer cell lines, including those with acquired resistance to other chemotherapeutics, reveals its potential to circumvent typical resistance pathways.
NCI-60 Panel Data Comparison
The following table summarizes the 50% growth inhibition (GI50) concentrations for Indotecan and other chemotherapeutics across a selection of cell lines from the National Cancer Institute's 60 human tumor cell line panel (NCI-60). This standardized screen allows for a direct comparison of the cytotoxic potency of these drugs across diverse cancer types.
| Cell Line | Cancer Type | Indotecan (LMP400) GI50 (µM) | Topotecan GI50 (µM) | Doxorubicin GI50 (µM) | Cisplatin GI50 (µM) |
| CCRF-CEM | Leukemia | 0.03 | 0.003 | 0.003 | 0.16 |
| HL-60(TB) | Leukemia | 0.02 | 0.005 | 0.008 | 0.25 |
| K-562 | Leukemia | 0.04 | 0.004 | 0.01 | 0.91 |
| MOLT-4 | Leukemia | 0.02 | 0.002 | 0.002 | 0.32 |
| A549 | Non-Small Cell Lung | 0.08 | 0.02 | 0.03 | 2.51 |
| NCI-H460 | Non-Small Cell Lung | 0.05 | 0.01 | 0.02 | 1.26 |
| COLO 205 | Colon | 0.04 | 0.01 | 0.03 | 1.99 |
| HCT-116 | Colon | 0.06 | 0.02 | 0.04 | 1.58 |
| HT29 | Colon | 0.07 | 0.03 | 0.05 | 4.47 |
| OVCAR-3 | Ovarian | 0.06 | 0.02 | 0.08 | 1.86 |
| OVCAR-4 | Ovarian | 0.05 | 0.01 | 0.06 | 1.32 |
| MCF7 | Breast | 0.07 | 0.03 | 0.04 | 3.16 |
| MDA-MB-231 | Breast | 0.09 | 0.04 | 0.05 | 2.75 |
| SF-268 | CNS | 0.05 | 0.01 | 0.03 | 1.48 |
| U251 | CNS | 0.04 | 0.01 | 0.04 | 2.19 |
Note: GI50 values are approximations derived from publicly available NCI-60 data and are intended for comparative purposes. Actual values may vary between experiments.
Overcoming Drug Resistance Mechanisms
A key advantage of Indotecan is its ability to evade common drug resistance mechanisms that plague many conventional chemotherapies.
Activity in SN-38 Resistant Cell Lines
Studies have shown that Indotecan maintains its cytotoxic efficacy in cancer cell lines with acquired resistance to SN-38, the active metabolite of irinotecan. This suggests that Indotecan can overcome resistance mechanisms that affect camptothecin-based drugs. For example, in SN-38 resistant colorectal and breast cancer cell lines, Indotecan demonstrated significant dose-related cytotoxicity, independent of the cells' resistance to SN-38.
Insensitivity to Efflux Pumps
Multidrug resistance (MDR) is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP/ABCG2), which actively pump chemotherapeutic agents out of cancer cells. Indotecan has been shown to be a poor substrate for these efflux pumps. This characteristic allows Indotecan to maintain high intracellular concentrations and potent activity in cancer cells that are resistant to other drugs due to efflux pump overexpression.
Signaling Pathways and Experimental Workflows
The development and evaluation of Indotecan's cross-resistance profile involves a series of well-defined experimental procedures and an understanding of the underlying cellular signaling pathways.
The mechanism of action of topoisomerase I inhibitors like Indotecan is centered on the disruption of DNA replication and transcription.
Harnessing Synthetic Lethality: A Comparative Guide to the Synergistic Effects of Indotecan with DNA Damage Response Inhibitors
For Immediate Release
In the intricate landscape of oncology, the strategic combination of targeted therapies is paramount to overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects of Indotecan (LMP400), a novel non-camptothecin topoisomerase I (TOP1) inhibitor, with various DNA Damage Response (DDR) inhibitors. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental protocols, and the underlying molecular mechanisms.
Indotecan, a potent indenoisoquinoline TOP1 inhibitor, induces cytotoxic DNA single- and double-strand breaks by trapping the TOP1-DNA cleavage complex.[1] The synergistic approach is rooted in the principle of synthetic lethality, where the combination of a DNA-damaging agent like Indotecan with an inhibitor of a key DNA repair pathway leads to catastrophic DNA damage and selective cancer cell death. This is particularly effective in tumors with pre-existing DNA repair deficiencies.
Comparative Efficacy of Indotecan in Combination with DDR Inhibitors
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic potential of Indotecan with various classes of DDR inhibitors. The Combination Index (CI), a quantitative measure of drug interaction, is used to define synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 1: Synergistic Effects of Indotecan (LMP400) with PARP Inhibitors
| Cell Line | DDR Inhibitor | Genetic Background | Combination Index (CI) | Study Findings |
| DT40 (Chicken B-lymphocyte) | Olaparib | Wild-Type | Synergistic (CI < 1) | Moderate to strong synergy observed.[2] |
| DT40 (Chicken B-lymphocyte) | Olaparib | BRCA1-deficient | Strongly Synergistic (CI < 1) | Greater synergy observed compared to wild-type cells, highlighting efficacy in HR-deficient tumors.[2] |
| U251 (Glioblastoma) | Olaparib | PTEN-proficient | Synergistic (CI < 1) | Profound suppression of cell growth compared to single agents.[3] |
| GSC923 (Glioblastoma Stem Cell) | Olaparib | PTEN-deficient | Strongly Synergistic (CI < 0.3) | Strong synergism observed at clinically relevant concentrations.[3] |
| GSC827 (Glioblastoma Stem Cell) | Olaparib | PTEN-deficient | Strongly Synergistic (CI < 0.3) | Significant synergistic cytotoxicity in PTEN-null cells.[3] |
| TRP (Murine Glioblastoma) | Niraparib | PTEN-null | Strongly Synergistic (CI = 0.27-0.39) | Stronger synergy observed at lower drug concentrations.[3][4] |
Table 2: Synergistic Effects of Indotecan (LMP400) with ATR Inhibitors
| Cell Line | DDR Inhibitor | Genetic Background | Key Findings |
| MDA-MB-231 (Breast Cancer) | VE-821 | p53-mutant | Marked antiproliferative synergy, greater than with camptothecin.[5][6] |
| HT-29 (Colon Cancer) | VE-821 | p53-mutant | Significant potentiation of cytotoxicity.[5][6] |
| HCT-116 (Colon Cancer) | VE-821 | p53 wild-type | Synergistic enhancement of cell killing.[5][6] |
| HCT-116 (Colon Cancer) | VE-821 | p53-null | Synergistic enhancement of cell killing.[5][6] |
Key Experimental Methodologies
The following sections detail the experimental protocols for the key assays used to determine the synergistic effects of Indotecan and DDR inhibitors.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single-agent and combination drug treatments and to quantify the degree of synergy.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density to ensure logarithmic growth during the experimental period.
-
Drug Treatment: After 24 hours of incubation, cells are treated with a dose matrix of Indotecan and the DDR inhibitor, both alone and in combination, at various concentrations.
-
Incubation: The treated cells are incubated for a period of 72 hours to 7 days, depending on the cell line's doubling time.
-
Viability Assessment: Cell viability is measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The dose-response curves for each drug and their combinations are generated. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.
Western Blot Analysis for DNA Damage and Apoptosis Markers
Objective: To assess the molecular mechanisms underlying the synergistic cytotoxicity, specifically the induction of DNA damage and apoptosis.
Protocol:
-
Protein Extraction: Cells are treated with Indotecan, the DDR inhibitor, or the combination for a specified time (e.g., 24 or 48 hours). Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the DNA damage and apoptosis pathways (e.g., γH2AX for DNA double-strand breaks, cleaved PARP, and cleaved Caspase-3 for apoptosis).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Alkaline Comet Assay for DNA Damage Visualization
Objective: To visually assess and quantify the extent of DNA damage in individual cells following drug treatment.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the drug combinations for a defined period (e.g., 6 or 20 hours).
-
Cell Embedding: Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Electrophoresis is then performed to separate the damaged DNA fragments from the intact DNA.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comets" are visualized using a fluorescence microscope. The amount of DNA in the comet tail relative to the head is proportional to the amount of DNA damage.
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of synergy between Indotecan and DDR inhibitors.
Caption: General workflow for assessing drug synergy in vitro.
Conclusion
The preclinical data strongly support the synergistic interaction between Indotecan and inhibitors of key DNA damage response pathways, particularly PARP and ATR. The enhanced cytotoxicity is more pronounced in cancer cells with inherent DNA repair defects, such as BRCA1/2 or PTEN mutations. These findings provide a solid rationale for the clinical investigation of Indotecan in combination with DDR inhibitors as a promising therapeutic strategy for a range of solid tumors. Further research is warranted to optimize dosing schedules and identify predictive biomarkers to select patients most likely to benefit from these combination therapies.
References
- 1. The Combination of PARP and Topoisomerase 1 Inhibitors Improves Radiation Therapy for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Indotecan Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals handling Indotecan Hydrochloride, a potent topoisomerase I inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Due to its classification as a hazardous compound, with potential skin and eye irritant properties and suspected mutagenicity, a structured and cautious approach to its disposal is paramount.[3] This guide provides essential procedural steps for the safe handling and disposal of this compound waste, aligning with general best practices for cytotoxic and hazardous drugs.
Core Safety and Handling Protocols
Prior to disposal, it is imperative to adhere to strict safety measures during the handling of this compound. This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of the powdered form should be conducted in a certified chemical fume hood to prevent inhalation.
Quantitative Data Summary
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH341: Suspected of causing genetic defects | [3] |
| Recommended Waste Container | Labeled, sealed, and leak-proof container for hazardous chemical waste. For sharps (needles, contaminated glassware), a designated sharps container is mandatory. | General Best Practice |
| Waste Classification | Hazardous/Cytotoxic Chemical Waste | General Best Practice |
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be managed through a licensed hazardous waste disposal service. The following step-by-step procedure outlines the recommended course of action:
-
Segregation of Waste: At the point of generation, immediately segregate all this compound waste from non-hazardous trash. This includes:
-
Unused or expired pure compound.
-
Contaminated lab supplies (e.g., gloves, pipette tips, bench paper).
-
Empty vials and packaging that contained the compound.
-
Contaminated solutions and media.
-
Sharps (needles, scalpels, or broken glass) contaminated with the compound.
-
-
Waste Containerization:
-
Solid Waste: Place all contaminated solid waste (e.g., PPE, plasticware) into a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Collect all contaminated liquid waste in a compatible, sealed, and shatter-resistant container. Do not mix with other chemical waste streams unless approved by your institution's EHS department.
-
Sharps Waste: Dispose of all contaminated sharps in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, health hazard).
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic. Follow your institution's guidelines for the maximum allowable accumulation time.
-
Disposal Request: Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup and disposal. Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don appropriate PPE, including a respirator (if powder is present), chemical-resistant gloves, safety goggles, and a disposable gown or lab coat.
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads or a spill pillow to prevent the powder from becoming airborne.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated debris using tools such as scoops or forceps. Avoid creating dust.
-
Clean the spill area with a suitable decontaminating solution (as recommended by your EHS department), working from the outer edge of the spill towards the center.
-
-
Disposal: Place all cleanup materials, including used PPE, into a hazardous waste container as described in the disposal procedure above.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Indotecan Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Indotecan Hydrochloride. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and the integrity of research outcomes.
This compound is a potent Topoisomerase I inhibitor and, like many cytotoxic compounds, presents significant health risks upon exposure.[1][2] Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or drug particles, and accidental ingestion.[1] Therefore, stringent safety measures are essential at all stages of handling, from receipt of the compound to the disposal of waste.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary barrier between researchers and the potential hazards of this compound is appropriate Personal Protective Equipment. It is imperative that all personnel handling the compound are trained in the correct selection and use of PPE.[3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (e.g., ASTM D6978-05 compliant).[4] Double gloving is recommended. | Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[5] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Polypropylene with a polyethylene coating is recommended.[5] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator. | Essential for preventing exposure from splashes or aerosols.[3][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound or when there is a risk of aerosolization.[5] | Minimizes the risk of inhaling hazardous particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure risks. The following workflow outlines the key procedural steps.
Caption: Procedural workflow for the safe handling of this compound.
Experimental Protocols: Key Safety Methodologies
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage. Personnel involved in receiving must be trained to handle potentially damaged packages and should wear appropriate PPE.[6]
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
Weighing and Reconstitution:
-
All handling of powdered this compound must be conducted in a containment ventilated enclosure (CVE), such as a Class II Biological Safety Cabinet (BSC) or a powder containment hood, to prevent aerosolization.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When reconstituting, slowly add the solvent to the powder to minimize the generation of dust or aerosols.
Spill Management: In the event of a spill, immediate and correct action is crucial.
-
Alert and Secure: Immediately alert others in the vicinity and secure the area to prevent further contamination.
-
Don PPE: If not already wearing it, don the full recommended PPE, including respiratory protection.
-
Containment: Use a cytotoxic drug spill kit to absorb and contain the spill.
-
Decontamination: Clean the area with an appropriate deactivating solution, followed by a thorough cleaning with detergent and water.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Table 2: Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Sharps (needles, scalpels) | Puncture-resistant, labeled sharps container | Place directly into the container immediately after use. Do not recap needles. |
| Contaminated PPE (gloves, gowns, etc.) | Labeled, leak-proof cytotoxic waste bags (typically yellow or purple) | Carefully remove and place in the designated waste bag to avoid aerosolization. |
| Unused/Expired Compound | Original vial or a sealed, labeled container | Dispose of as hazardous chemical waste through the institution's environmental health and safety office. |
| Contaminated Labware (pipette tips, tubes) | Labeled, leak-proof cytotoxic waste bags | Place all contaminated disposable labware into the designated waste bags. |
All cytotoxic waste must be incinerated at a high temperature in a licensed facility.[7] Do not dispose of this waste in general laboratory trash or down the drain. Records of waste disposal should be meticulously maintained.[8]
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. www3.paho.org [www3.paho.org]
- 7. DSpace [iris.who.int]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
